Scopolin
描述
This compound has been reported in Erycibe obtusifolia, Mandragora autumnalis, and other organisms with data available.
isolated from Erycibe schmidtii
属性
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967621 | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-44-2 | |
| Record name | Scopolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCOPOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Distribution and Natural Sources of Scopolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopolin, a coumarin glucoside, and its aglycone, scopoletin, are secondary metabolites widely distributed throughout the plant kingdom. These compounds play a crucial role in plant defense mechanisms against pathogens and in responses to various abiotic stresses. Their diverse pharmacological activities have garnered significant interest in the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and quantitative analysis of this compound in plants. It includes detailed experimental protocols for extraction and quantification, and visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this important phytoalexin.
Introduction
This compound (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is the glycosylated form of scopoletin.[1] These coumarins are derived from the phenylpropanoid pathway and are recognized as phytoalexins, which are antimicrobial compounds synthesized de novo by plants in response to stress.[2] The accumulation of this compound and scopoletin is a key defense strategy against a wide range of pathogens and is also induced by abiotic stressors such as osmotic and low-temperature stress.[3] The biological activities of these compounds are extensive, including antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for pharmaceutical research and development.
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.[4] The pathway commences with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a central intermediate. From this point, the dedicated coumarin branch pathway is initiated. A key step is the ortho-hydroxylation of feruloyl-CoA, catalyzed by the enzyme feruloyl-CoA 6'-hydroxylase 1 (F6'H1).[2] The resulting 6'-hydroxyferuloyl-CoA then undergoes trans/cis isomerization and spontaneous lactonization to form scopoletin. Finally, scopoletin is glycosylated to this compound by the action of UDP-glucose:scopoletin glucosyltransferase (SGT).[5]
Caption: Biosynthetic pathway of this compound from phenylalanine.
Natural Sources and Distribution in the Plant Kingdom
This compound and scopoletin are widely distributed across numerous plant families. They have been identified in various species, including medicinal plants, crops, and model organisms like Arabidopsis thaliana. Notable families include:
-
Solanaceae: This family is a rich source, with this compound found in the genera Scopolia (e.g., S. carniolica), Nicotiana (tobacco), Datura, and Solanum (e.g., S. nigrum).[5]
-
Asteraceae: Species such as Artemisia annua and chicory are known to contain these coumarins.[6]
-
Convolvulaceae: Plants in the genus Convolvulus are also significant sources.[6]
-
Apiaceae: Fennel (Foeniculum vulgare) has been reported to contain scopoletin.[6]
-
Urticaceae: Stinging nettle (Urtica dioica) contains scopoletin in its roots and leaves.[5]
-
Rubiaceae: Morinda citrifolia (Noni) is a well-known source of scopoletin.
The distribution of this compound within the plant is not uniform. The highest concentrations are often found in the roots, where it is believed to play a role in defense against soil-borne pathogens and in modulating the rhizosphere microbiome.[7] However, it can also be detected in leaves, stems, and flowers, often in response to specific stress signals.[5] In many plants, this compound is stored in the vacuole and is enzymatically hydrolyzed to the more active scopoletin upon tissue damage or pathogen attack.
Quantitative Data on this compound and Scopoletin Content
The concentration of this compound and its aglycone varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Convolvulus pluricaulis | Whole Plant (50% ethanolic extract) | Scopoletin | 0.1738% w/w | [4] |
| Artemisia annua | Stems | Scopoletin | 0.3% w/w | [8] |
| Morinda citrifolia (Noni) | Fruit (Soxhlet extract) | Scopoletin | 0.93% yield | [8] |
| Urtica dioica (Nettle) | Leaves | Scopoletin | 11.48 mg/kg | |
| Polygonum spp. (Knot-grass) | Whole Plant | Scopoletin | 6708.37 mg/kg | |
| Nicotiana attenuata | Leaves (after A. alternata elicitation) | This compound | ~120 µg/g FW | [2] |
| Arabidopsis thaliana | Roots | This compound | ~440-490 µg/g FW |
Regulation of this compound Accumulation
The biosynthesis of this compound is tightly regulated and is induced by various biotic and abiotic stress signals. The plant hormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that synergistically induce the expression of this compound biosynthetic genes, particularly in response to necrotrophic pathogens.[5] This signaling cascade involves the activation of specific transcription factors, such as ETHYLENE RESPONSE FACTOR1 (ERF1) and WRKY transcription factors (e.g., WRKY70), which bind to the promoter regions of genes like F6'H1 to upregulate their expression.
Caption: JA and ET signaling synergy in this compound biosynthesis.
Experimental Protocols
Extraction and Isolation
A generalized workflow for the extraction and analysis of this compound from plant material is presented below.
Caption: General workflow for this compound extraction and analysis.
Protocol 6.1.1: Maceration Extraction
-
Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of 80% methanol.
-
Agitation: Seal the flask and place it on an orbital shaker at 120 rpm for 24 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Re-extract the residue with another 100 mL of 80% methanol for 12 hours to ensure complete extraction.
-
Pooling and Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C until further analysis.
Protocol 6.1.2: Soxhlet Extraction
-
Preparation: Weigh 20 g of the dried, powdered plant material and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of methanol and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the chamber with the thimble. Once the chamber is full, the extract will be siphoned back into the round-bottom flask. Allow this process to run for 6-8 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.
-
Storage: Dry the resulting crude extract and store it at -20°C.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound and scopoletin. It may require optimization depending on the specific plant matrix.
Protocol 6.2.1: HPLC-UV Method
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and 0.1% formic acid in water (e.g., 30:70 v/v).[4] The gradient may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 345 nm (a common wavelength for scopoletin and this compound).
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared plant samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound using the calibration curve.
Conclusion
This compound is a widely distributed coumarin in the plant kingdom, playing a vital role in plant defense and stress response. Its presence in numerous medicinal and edible plants highlights its potential for pharmacological applications. This guide has provided a detailed overview of its natural sources, biosynthesis, and the factors regulating its accumulation. The provided experimental protocols offer a foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its biological activities and potential for drug development. Future research should focus on elucidating the complete regulatory networks governing this compound biosynthesis and exploring its full therapeutic potential.
References
- 1. WRKY70 prevents axenic activation of plant immunity by direct repression of SARD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodresearchlab.com [foodresearchlab.com]
- 3. mdpi.com [mdpi.com]
- 4. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | Semantic Scholar [semanticscholar.org]
The Pharmacological Maze of Scopolin and Its Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth exploration of the pharmacological properties of scopolin and its key derivatives, including scopoletin, isothis compound, and scoparone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a naturally occurring coumarin glycoside, and its derivatives have emerged as promising candidates for the development of novel therapeutics. This guide details their diverse pharmacological activities, which encompass anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways, this document aims to facilitate further research and development in this critical area of pharmacology.
Pharmacological Profile
This compound and its derivatives exhibit a broad spectrum of biological activities, positioning them as valuable molecules for therapeutic exploration. The primary pharmacological effects are summarized below, with quantitative data presented in the subsequent tables.
Anti-inflammatory Activity
This compound and its aglycone, scopoletin, have demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes. Scoparone also exhibits potent anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. They effectively scavenge free radicals and reduce oxidative stress, which is implicated in a multitude of chronic diseases.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective capabilities of these compounds. Their ability to inhibit acetylcholinesterase (AChE) and modulate key signaling pathways in the brain suggests potential applications in the management of neurodegenerative disorders.
Anti-Cancer Activity
Several derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for the pharmacological activities of this compound and its derivatives.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Target/Radical | IC50 / Activity | Reference |
| Scopoletin | NO Production (LPS-induced RAW 264.7) | Nitric Oxide | Varies by study | [1][2][3][4] |
| Scopoletin | DPPH Radical Scavenging | DPPH Radical | Varies by study | [5][6][7] |
| Scopoletin | LDL Oxidation | LDL | IC50 = 10.2µM | [8] |
| Scoparone | TNF-α Inhibition | TNF-α | Improved vs. parent | [9] |
| Scoparone | IL-6 Inhibition | IL-6 | Improved vs. parent | [9] |
Table 2: Neuroprotective and Anti-Cancer Activity
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| This compound | Acetylcholinesterase Inhibition (Ellman's) | AChE | Moderate Inhibition | [10][11] |
| Scopoletin | Acetylcholinesterase Inhibition (Ellman's) | AChE | IC50 = 168.6 µM | [10] |
| Scopoletin | Cytotoxicity | HeLa, other cervical | IC50: 7.5 to 25 µM | [12] |
| Scopoletin | Cytotoxicity | Normal cells | IC50 = 90 µM | [12] |
| Scopoletin Derivatives | Cytotoxicity | MCF-7, MDA-MB 231, HT-29 | IC50 < 20 µM | [13] |
| Scopoletin-cinnamic acid hybrid (17b) | Cytotoxicity | A549, MCF-7, etc. | IC50: 0.249 to 0.684 µM | [14] |
Key Signaling Pathways
The pharmacological effects of this compound and its derivatives are underpinned by their modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
Scopoletin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.
Caption: Scopoletin inhibits the NF-κB signaling pathway.
SIRT1 Activation Pathway
This compound has been identified as an activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism and longevity. Activation of SIRT1 by this compound can lead to beneficial effects on hepatic steatosis.
Caption: this compound activates the SIRT1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound or derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Mix the test sample solution with the DPPH working solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the test compound is used to correct for any background absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of inhibition percentage against concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound
-
Positive control (e.g., Galantamine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader in kinetic mode.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (for nitrite determination)
-
Cell culture incubator and equipment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluence.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion and Future Directions
This compound and its derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their multi-target effects, particularly in the realms of inflammation, oxidative stress, and neuroprotection, make them attractive candidates for further drug development. Future research should focus on elucidating the detailed molecular mechanisms of the less-studied derivatives, optimizing their pharmacokinetic profiles through medicinal chemistry efforts, and conducting preclinical and clinical studies to validate their efficacy and safety in human diseases. The experimental frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. iomcworld.com [iomcworld.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Scoparone chemical modification into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopolin's Neuroprotective Mechanisms: A Technical Guide for Researchers
Introduction
Scopolin, a coumarin glycoside, and its aglycone, scopoletin, have emerged as promising natural compounds in the study of neurodegenerative diseases. Found in various medicinal plants, these molecules exhibit a range of pharmacological activities that target key pathological features of disorders such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of the mechanisms of action of this compound and scopoletin in preclinical neurodegenerative disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for these debilitating conditions.
Core Mechanisms of Action
The neuroprotective effects of this compound and scopoletin are multifaceted, primarily revolving around three core mechanisms: modulation of the cholinergic system, attenuation of oxidative stress, and suppression of neuroinflammation.
Cholinergic System Modulation: Acetylcholinesterase Inhibition
A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in cholinergic transmission is a well-established correlate of cognitive decline. Both this compound and its aglycone scopoletin have been identified as inhibitors of AChE.[1][2][3]
In-silico virtual screening has identified these coumarins as potential AChE inhibitors.[1][2] Subsequent in vitro and in vivo studies have confirmed this activity. In enzymatic assays using Ellman's reagent, they demonstrate moderate but significant, dose-dependent inhibitory effects.[1][2] In vivo experiments involving intracerebroventricular (icv) application in rats showed that this compound and scopoletin can significantly increase extracellular acetylcholine concentrations in the brain.[2][4][5] Specifically, a 2 µmol dose of this compound increased acetylcholine levels to approximately 300% of the basal release, an effect more potent than its aglycone, scopoletin (170%), and the established drug galanthamine at the same concentration.[2][4]
Antioxidant and Anti-inflammatory Pathways
Oxidative stress and chronic neuroinflammation are critical components in the pathogenesis of most neurodegenerative diseases, leading to neuronal damage and death. Scopoletin, in particular, has demonstrated robust antioxidant and anti-inflammatory properties.[6][7][8]
Antioxidant Activity: Scopoletin's antioxidant effects are largely mediated through the activation of key cellular defense pathways. Studies have shown its ability to:
-
Enhance Glutathione (GSH) Levels: In models of Parkinson's disease, scopoletin increases cellular resistance to reactive oxygen species (ROS) by efficiently recycling and enhancing the levels of reduced glutathione, a major endogenous antioxidant.[9][10][11] This helps restore redox balance and protect dopaminergic neurons from oxidative damage.[9][10]
-
Activate the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of antioxidant responses. Scopoletin has been shown to activate the Nrf2 pathway, which is crucial for protecting the brain against oxidative stress.[12][13]
-
Protect Against Oxidative-Stress-Induced Cytotoxicity: In cellular models, scopoletin provides significant protection against cytotoxicity induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ).[14]
Anti-inflammatory Activity: Neuroinflammation, often characterized by the activation of microglia and astrocytes, contributes to a toxic microenvironment in the brain. Scopoletin can mitigate this by:
-
Inhibiting Pro-inflammatory Cytokines: It has been shown to reduce the expression and production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15][16]
-
Modulating Key Inflammatory Signaling Pathways: Scopoletin can suppress neuroinflammation by inhibiting the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response.[12][15]
Modulation of Neuroprotective Signaling Pathways
Beyond its direct enzymatic inhibition and antioxidant effects, scopoletin modulates complex intracellular signaling cascades that are vital for neuronal survival and plasticity.
-
SIRT1/ADAM10 Pathway: In SH-SY5Y cells, a model for dopaminergic neurons, scopoletin was found to activate the SIRT1–ADAM10 signaling pathway.[6][17] Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance and longevity. Its activation can lead to the upregulation of ADAM10, an enzyme that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of toxic Aβ peptides.[6][17] Pre-treatment with scopoletin maintained levels of SIRT1 and the anti-apoptotic protein BCL-2.[17]
-
BDNF/TrkB/ERK/CREB Pathway: This pathway is fundamental for learning, memory, and synaptic plasticity. Scopolamine-induced cognitive deficits are associated with the downregulation of Brain-Derived Neurotrophic Factor (BDNF) and its downstream effectors.[18] While direct studies on this compound are ongoing, related compounds have shown the ability to ameliorate scopolamine-induced downregulation of this pathway, suggesting a potential mechanism for cognitive enhancement.[18]
Activity in Neurodegenerative Disease Models
The therapeutic potential of this compound and scopoletin has been evaluated in various preclinical models of Alzheimer's and Parkinson's diseases.
Alzheimer's Disease (AD) Models
-
Scopolamine-Induced Amnesia Model: Scopolamine (not to be confused with this compound) is a muscarinic receptor antagonist used to create a pharmacological model of AD-like cognitive deficits by inducing cholinergic dysfunction.[19][20][21] Scopoletin has been shown to ameliorate the memory impairments in this model, likely through its pro-cholinergic and neuroprotective effects.[8]
-
Amyloid-Beta (Aβ) Toxicity Models: A pathological hallmark of AD is the accumulation of Aβ plaques. Scopoletin has been shown to inhibit the formation of Aβ fibrils and protect neuronal cells (PC12) from Aβ-induced neurotoxicity.[14]
-
5xFAD Transgenic Mouse Model: In the 5xFAD mouse model, which exhibits aggressive amyloid pathology, the related coumarin pteryxin showed cognitive benefits, highlighting the potential of this class of compounds in advanced disease stages.[22]
Parkinson's Disease (PD) Models
-
Drosophila Genetic Model: In a Drosophila model of Parkinson's disease, scopoletin demonstrated the ability to protect dopaminergic neurons.[9][10] This protection was linked to its capacity to restore redox balance, improve mitochondrial function, and prevent oxidative damage, ultimately leading to the recovery of neural networks and motor abilities.[9][10][11] The mechanism was primarily attributed to the enhanced recycling of reduced glutathione (GSH).[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound and scopoletin.
Table 1: Cholinesterase Inhibition
| Compound | Enzyme | IC₅₀ Value | Model System | Reference |
|---|---|---|---|---|
| Scopoletin | Acetylcholinesterase (AChE) | 5.34 µM | In vitro (Ellman's Assay) | [14] |
| Scopoletin | Butyrylcholinesterase (BuChE) | 9.11 µM | In vitro (Ellman's Assay) |[14] |
Table 2: In Vivo Effects on Acetylcholine Levels
| Compound | Dose | Effect | Model System | Reference |
|---|---|---|---|---|
| This compound | 2 µmol (icv) | ~300% increase in extracellular ACh | Rat Brain | [2][4] |
| Scopoletin | 2 µmol (icv) | ~170% increase in extracellular ACh | Rat Brain |[2][4] |
Table 3: Neuroprotection and Anti-Amyloidogenic Activity
| Compound | Concentration | Effect | Model System | Reference |
|---|---|---|---|---|
| Scopoletin | 40 µM | 69% protection against Aβ₄₂-induced neurotoxicity | PC12 Cells | [14] |
| Scopoletin | 40 µM | 73% protection against H₂O₂-induced cytotoxicity | PC12 Cells | [14] |
| Scopoletin | 40 µM | 57% inhibition of Aβ₄₂ fibril formation | In vitro (Thioflavin T Assay) | [14] |
| Scopoletin | 5 µM | Protection against H₂O₂-induced cell death | SH-SY5Y Cells |[17] |
Detailed Experimental Methodologies
This section provides an overview of the methodologies for key experiments cited in the literature.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (in buffer)
-
ATCI solution (in buffer)
-
AChE enzyme solution (from electric eel or human erythrocytes)
-
Test compound (this compound/Scopoletin) dissolved in a suitable solvent (e.g., DMSO), then diluted in buffer.
-
-
Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound solution at various concentrations. b. Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the ATCI substrate. d. Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. e. The rate of reaction is calculated from the change in absorbance over time. f. Percentage inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting inhibition percentage against inhibitor concentration.
Neuroprotection Assay (MTT Assay)
The MTT assay assesses cell viability and metabolic activity, which is used to quantify the protective effect of a compound against a toxic insult.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) are seeded in 96-well plates and allowed to adhere and differentiate if necessary.
-
Procedure: a. Pre-treat the cells with various concentrations of the test compound (Scopoletin) for a defined period (e.g., 2 hours). b. Introduce the neurotoxic agent (e.g., Aβ₄₂, H₂O₂, or MPP⁺). A set of wells with the toxin alone serves as the negative control, and untreated cells serve as the positive control. c. Incubate for a period relevant to the toxin's mechanism (e.g., 24-48 hours). d. Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation. e. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). f. Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm). g. Cell viability is expressed as a percentage relative to the untreated control cells.
Scopolamine-Induced Amnesia Model in Mice
This is a standard behavioral model for assessing pro-cognitive and anti-amnesic drug candidates.
-
Animals: Adult male mice (e.g., C57BL/6 or ICR strain).
-
Procedure: a. Habituation/Training: Animals are trained in a memory-dependent task. Common tasks include:
- Morris Water Maze (MWM): Assessing spatial learning and memory.
- Passive Avoidance Test: Assessing fear-based, long-term memory.
- Y-Maze: Assessing spatial working memory through spontaneous alternation. b. Drug Administration:
- The test compound (Scopoletin) is administered orally (p.o.) or intraperitoneally (i.p.) at a set time before the memory test (e.g., 60 minutes).
- Scopolamine is administered (typically i.p. at 1-2 mg/kg) at a later time point, but before the test (e.g., 30 minutes prior), to induce amnesia. c. Testing: The animal's performance in the chosen memory task is recorded. Key metrics include escape latency in the MWM, latency to enter the dark compartment in the passive avoidance test, or the percentage of spontaneous alternations in the Y-maze. d. Analysis: The performance of the group treated with the test compound + scopolamine is compared to the group treated with vehicle + scopolamine to determine if the compound ameliorated the cognitive deficit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound/scopoletin and a typical experimental workflow for assessing neuroprotection.
Signaling Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylcholinesterase inhibitory activity of this compound and scopoletin discovered by virtual screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:531-44-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced accumulation of reduced glutathione by Scopoletin improves survivability of dopaminergic neurons in Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced accumulation of reduced glutathione by Scopoletin improves survivability of dopaminergic neurons in Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Butein, isoliquiritigenin, and scopoletin attenuate neurodegeneration via antioxidant enzymes and SIRT1/ADAM10 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. atlasofscience.org [atlasofscience.org]
- 20. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Molecular Effects of Pteryxin and Scopoletin in the 5xFAD Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Scopolin in Plant Stress Response and Defense Mechanisms: A Technical Guide
Abstract
Scopolin, a glycosylated coumarin, and its aglycone, scopoletin, are pivotal secondary metabolites in the plant kingdom, orchestrating responses to a myriad of environmental challenges. Synthesized via the phenylpropanoid pathway, these compounds accumulate in plants subjected to both abiotic stresses, such as osmotic, drought, and temperature extremes, and biotic pressures from pathogens. This compound typically functions as a stable, less-toxic storage form, which can be rapidly converted to the biologically active scopoletin in response to specific triggers. This technical guide provides an in-depth examination of the biosynthesis, regulation, and multifaceted roles of this compound in plant stress physiology. It summarizes quantitative data on its accumulation, details key experimental protocols for its study, and visualizes the complex signaling networks that govern its function, including hormonal and reactive oxygen species (ROS) signaling pathways. This document is intended for researchers, scientists, and professionals in plant science and drug development seeking a comprehensive understanding of this compound's role as a phytoalexin and stress-response modulator.
Introduction
Plants, being sessile organisms, have evolved sophisticated biochemical defense systems to cope with adverse environmental conditions. A key component of this defense arsenal is the production of secondary metabolites, including coumarins. Among these, this compound (7-glucosyl-6-methoxycoumarin) and its active aglycone, scopoletin, have emerged as significant players in plant-environment interactions[1][2]. These phenolic compounds are derived from the phenylpropanoid pathway and are implicated in a wide range of stress responses[3][4].
This compound is often considered the storage or transport form, while scopoletin is the more biologically active molecule, exhibiting antimicrobial and antioxidant properties[5][6]. The accumulation of this compound is induced by various abiotic stressors, including osmotic, cold, and salinity stress, as well as nutrient deficiencies[1][7][8]. In biotic interactions, this compound and scopoletin act as phytoalexins, accumulating at infection sites to combat pathogens[6][9]. This guide delves into the molecular mechanisms underlying this compound's function, its biosynthesis, and the signaling pathways that regulate its accumulation and activity in response to stress.
This compound Biosynthesis and Regulation
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is central to the production of thousands of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA[10].
-
Feruloyl-CoA 6'-Hydroxylase 1 (F6'H1): A key and often rate-limiting enzyme that hydroxylates feruloyl-CoA, a downstream product, leading to the formation of scopoletin[3][6].
-
UDP-glycosyltransferases (UGTs): Catalyzes the glycosylation of scopoletin at the 7-hydroxyl group to form the more stable this compound[11].
This pathway is tightly regulated at the transcriptional level, with stress signals inducing the expression of key biosynthetic genes like F6'H1[6][10].
Caption: Simplified biosynthesis pathway of this compound from phenylalanine.
Role in Abiotic Stress Response
This compound accumulation is a hallmark of the plant response to various abiotic stresses, where it is thought to play a protective role, primarily through the antioxidant activities of its aglycone, scopoletin.
-
Osmotic and Drought Stress: In Arabidopsis thaliana, osmotic stress induced by sucrose leads to a significant accumulation of this compound in the roots[1][12]. Similarly, drought stress has been shown to increase this compound levels in alfalfa, suggesting a role in tolerance mechanisms[2][13].
-
Low-Temperature Stress: Cold stress is another potent inducer of this compound accumulation. In Arabidopsis, shifting plants to a lower temperature (10°C) results in a marked increase in this compound content in the leaves[1][12].
-
Nutrient Deficiency: Iron deficiency is a well-documented trigger for the biosynthesis and secretion of scopoletin and other coumarins into the rhizosphere in Arabidopsis. These secreted compounds help mobilize iron from the soil, making it available for plant uptake[4][7][14].
-
Salinity Stress: Increased this compound levels have been associated with enhanced salt stress tolerance in plants like strawberry, likely by mitigating oxidative damage[7].
Data Presentation: this compound Accumulation under Abiotic Stress
| Plant Species | Stress Condition | Tissue | Analyte | Fold Change / Concentration | Reference |
| Arabidopsis thaliana | Osmotic (3% sucrose) | Root | This compound | ~10 to 50-fold increase (from <3 to 30-150 nmol/g FW) | [12] |
| Arabidopsis thaliana | Low Temperature (10°C) | Leaf | This compound | Significant increase | [12] |
| Arabidopsis thaliana | Iron Deficiency | Root | Scopoletin | Induced and secreted | [7][14] |
| Medicago sativa (Alfalfa) | Drought Stress | - | This compound | Significant increase | [13] |
| Fragaria × ananassa (Strawberry) | Salt Stress | - | This compound | Increased relative abundance | [7] |
Role in Biotic Stress and Defense Mechanisms
This compound and scopoletin function as phytoalexins, which are antimicrobial compounds synthesized de novo by plants in response to pathogen attack[6].
-
Antifungal Activity: Scopoletin has been shown to inhibit the mycelial growth of various fungal pathogens, including Fusarium oxysporum and Lasiodiplodia theobromae[9]. In wild tobacco (Nicotiana attenuata), both this compound and scopoletin accumulate to high levels upon infection with the necrotrophic fungus Alternaria alternata, and this accumulation is crucial for resistance[6].
-
Antibacterial Activity: The accumulation of scopoletin is also a defense response against bacterial pathogens. In Arabidopsis, the flagellin-derived peptide flg22 induces scopoletin production, and mutants unable to synthesize it are more susceptible to Pseudomonas syringae[5].
-
Mechanism of Action: During pathogen infection, the stable this compound, often stored in vacuoles, is thought to be hydrolyzed by β-glucosidases to release the more toxic scopoletin directly at the site of infection[5]. Scopoletin can then exert its antimicrobial effects and also scavenge pathogen-induced reactive oxygen species (ROS), thereby limiting oxidative damage to host tissues[5][14].
Data Presentation: this compound/Scopoletin Accumulation under Biotic Stress
| Plant Species | Pathogen/Elicitor | Tissue | Analyte | Observation | Reference |
| Nicotiana attenuata | Alternaria alternata | Leaf | This compound & Scopoletin | Strongly elicited; levels decreased in JA-deficient plants | [6] |
| Arabidopsis thaliana | Pseudomonas syringae (flg22) | - | Scopoletin | Accumulation induced; reduced in myb15 mutants | [5] |
| Sweetpotato Clones | Fusarium oxysporum | Periderm/Cortex | Scopoletin | Inhibited mycelial growth | [9] |
| Soybean | Phakopsora pachyrhizi (ASR) | Leaf | Scopoletin | Exogenous application reduced disease symptoms | [14] |
Signaling Pathways Involving this compound
The stress-induced accumulation of this compound is controlled by a complex network of signaling pathways involving plant hormones, reactive oxygen species, and specific transcription factors.
-
Hormonal Regulation:
-
Jasmonic Acid (JA) and Ethylene (ET): These two hormones are central to defense against necrotrophic fungi and act synergistically to induce this compound and scopoletin biosynthesis in Nicotiana attenuata[6][11]. This co-regulation often involves WRKY transcription factors[11].
-
Salicylic Acid (SA): A key hormone in defense against biotrophic pathogens, SA has also been shown to elicit coumarin biosynthesis[5].
-
Auxin and Cytokinins: Treatment with synthetic auxins can increase the levels of scopoletin and this compound, while cytokinins are involved in inducing scopoletin production during resistance to P. syringae in tobacco[5].
-
-
Reactive Oxygen Species (ROS) Scavenging: Stress conditions invariably lead to an increase in ROS, which can cause cellular damage[15][16][17]. Scopoletin is an effective antioxidant that can scavenge superoxide anions and other ROS[1][18][19]. This dual function—acting as both an antimicrobial agent and an antioxidant—allows the plant to combat the pathogen while controlling the potentially damaging oxidative burst associated with the defense response[5].
-
Transcriptional Regulation:
-
THO/TREX Complex: In Arabidopsis, the accumulation of this compound under abiotic stress is mediated by the THO/TREX complex, which is involved in RNA silencing pathways. Mutants in components of this complex, such as THO1, and in RNA silencing machinery, like AGO1 and RDR6, show impaired this compound accumulation[1][12][20].
-
MYB Transcription Factors: Specific MYB transcription factors are key regulators. In Arabidopsis, MYB15 is required for flg22-induced scopoletin production[5], while MYB72 is activated by beneficial Pseudomonas bacteria to induce scopoletin secretion in roots, which helps shape a disease-suppressive microbiome[21].
-
MAPK Signaling: The mitogen-activated protein kinase MPK3 is an important component of the plant's innate immune response and is required for scopoletin accumulation upon pathogen detection[5].
-
Caption: Key signaling pathways regulating this compound accumulation in response to stress.
Key Experimental Protocols
Extraction and Quantification of this compound and Scopoletin
This protocol outlines a general method for analyzing coumarins using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which provides high sensitivity and specificity.
-
Sample Preparation: Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder. Lyophilize the powder to obtain a dry weight.
-
Extraction:
-
Weigh approximately 50-100 mg of lyophilized tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (or another suitable solvent)[22][23].
-
Vortex thoroughly and sonicate for 15-30 minutes in a water bath.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery if necessary.
-
-
Hydrolysis (for total scopoletin): To measure this compound content, it can be quantified directly or indirectly by measuring the scopoletin released after enzymatic hydrolysis.
-
Take an aliquot of the extract and evaporate the solvent.
-
Re-suspend in a suitable buffer (e.g., sodium acetate) and add β-glucosidase.
-
Incubate at an optimal temperature (e.g., 37°C) for several hours or overnight.
-
Stop the reaction and prepare the sample for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[24].
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity. Use electrospray ionization (ESI) in either positive or negative mode.
-
Quantification: Create a standard curve using authentic this compound and scopoletin standards. Quantify the analytes in the samples by comparing their peak areas to the standard curve[24][25].
-
Gene Expression Analysis by qRT-PCR
This protocol is for measuring the transcript levels of key this compound biosynthesis genes, such as F6'H1.
-
RNA Extraction: Extract total RNA from flash-frozen, powdered plant tissue using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target gene (e.g., F6'H1) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between control and treated samples[10][12].
-
Caption: A typical workflow for studying this compound in response to plant stress.
Conclusion and Future Perspectives
This compound and its aglycone scopoletin are versatile secondary metabolites that play a critical and multifaceted role in plant adaptation and defense. Their function extends from mitigating the effects of abiotic stresses like drought and cold to actively combating pathogen invasion as phytoalexins. The regulation of their biosynthesis is intricately linked to major stress signaling pathways, highlighting their importance as a convergence point for plant stress responses.
For researchers and professionals in drug development, the potent biological activities of these coumarins, including antioxidant, antimicrobial, and anti-inflammatory properties, offer promising avenues for exploration[19][26]. Future research should focus on:
-
Elucidating the full regulatory network: Uncovering additional transcription factors, post-translational modifications, and transport mechanisms that govern this compound accumulation and localization.
-
Crop Improvement: Leveraging the genetic basis of this compound production to engineer crops with enhanced resilience to both abiotic and biotic stresses.
-
Pharmacological Applications: Investigating the mechanisms of action of scopoletin in various biological systems to develop new therapeutic agents.
A deeper understanding of the role of this compound will not only advance our knowledge of plant biology but also unlock its potential for applications in agriculture and medicine.
References
- 1. Accumulation of the coumarin this compound under abiotic stress conditions is mediated by the Arabidopsis thaliana THO/TREX complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genes to specialized metabolites: accumulation of scopoletin, umbelliferone and their glycosides in natural populations of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Arabidopsis non‐host defence‐associated coumarin scopoletin protects soybean from Asian soybean rust - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications [mdpi.com]
- 16. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Plants make own defence against pathogenic fungi - News - Utrecht University [uu.nl]
- 22. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]
- 23. researchgate.net [researchgate.net]
- 24. Development and Validation of a Rapid and Efficient Method for Si...: Ingenta Connect [ingentaconnect.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Foundational Guide to the Anticholinergic Properties of Scopolamine
An important clarification: The initial query requested information on "scopolin." Foundational research, however, indicates that this compound and its aglycone, scopoletin, primarily exhibit acetylcholinesterase inhibitory activity, which enhances cholinergic signaling rather than blocking it. This technical guide will therefore focus on scopolamine , a structurally related tropane alkaloid and a classic, potent anticholinergic agent, which is likely the intended subject of the query. Scopolamine serves as a cornerstone in cholinergic research due to its well-characterized competitive antagonism at muscarinic acetylcholine receptors.
This document provides an in-depth overview of the foundational research into scopolamine's anticholinergic properties, designed for researchers, scientists, and drug development professionals. It details the quantitative metrics of its receptor interactions, the experimental protocols used to derive these data, and the signaling pathways it modulates.
Quantitative Analysis of Muscarinic Receptor Binding
Scopolamine and its quaternary ammonium derivative, N-methylscopolamine (NMS), are non-selective, high-affinity competitive antagonists at all five muscarinic acetylcholine receptor subtypes (M1-M5). Their binding affinity is commonly quantified using equilibrium binding constant (K_i), antagonist dissociation constant (pK_B or pA_2), and the concentration that inhibits 50% of specific radioligand binding (IC_50). NMS, due to its positive charge, is particularly useful in radioligand binding assays as it does not readily cross cell membranes, ensuring it primarily labels cell surface receptors.
Below are tables summarizing the binding affinities of these compounds for the M1-M5 receptor subtypes, compiled from foundational studies.
Table 1: Binding Affinities (K_i, nM) of Scopolamine and N-Methylscopolamine (NMS) for Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Scopolamine | 9.20 | 9.06 | 9.26 | 9.03 | 9.00 |
| N-Methylscopolamine | 9.10 | 8.89 | 9.17 | 8.94 | 8.90 |
Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate stronger binding affinity. Data is compiled from studies on cloned human muscarinic receptors expressed in CHO or HEK293 cells.
Table 2: Functional Antagonism (pA_2) of Scopolamine in Various Tissues
| Tissue Preparation | Primary Receptor Subtype | Agonist Used | pA_2 Value |
| Guinea-pig ileum | M3 | Carbachol | 8.9 - 9.2 |
| Rabbit vas deferens | M1 | McN-A-343 | 8.5 - 8.8 |
| Rabbit atria | M2 | Carbachol | 8.7 - 9.0 |
The pA_2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A pA_2 value is derived from a Schild plot analysis.
Key Experimental Protocols
The quantitative data presented above are derived from two primary types of in vitro experiments: radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (K_i) of an unlabeled compound (e.g., scopolamine) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target muscarinic receptor subtype are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Incubation:
-
A constant concentration of radioligand ([³H]-NMS, typically at or below its K_d value, e.g., 0.1-1.0 nM) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled competitor drug (scopolamine) are added to the incubation mixture.
-
Incubations are carried out in a final volume of 250-500 µL at a controlled temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Total binding is measured in the absence of a competitor.
-
Non-specific binding is determined in the presence of a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
-
Data Analysis:
-
The specific binding data are plotted against the log concentration of the competitor, generating a sigmoidal inhibition curve.
-
The IC_50 value is determined from this curve using non-linear regression.
-
The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation : K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This method assesses the potency of a competitive antagonist by measuring its ability to inhibit the functional response induced by an agonist in an isolated tissue or cell-based assay.
Methodology:
-
Tissue Preparation:
-
An isolated tissue preparation (e.g., guinea-pig ileum strip) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isometric force transducer to measure muscle contraction.
-
-
Cumulative Concentration-Response Curve (CRC):
-
A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline maximal response.
-
The tissue is then washed and allowed to return to its resting state.
-
-
Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of the antagonist (scopolamine) for a predetermined period to allow for equilibrium to be reached (e.g., 30-60 minutes).
-
-
Second CRC in Presence of Antagonist:
-
A second cumulative agonist CRC is generated in the presence of the antagonist. A competitive antagonist like scopolamine will cause a parallel rightward shift in the CRC without depressing the maximal response.
-
-
Repetition and Data Analysis:
-
The process is repeated with several different concentrations of the antagonist.
-
The dose ratio (DR) is calculated for each antagonist concentration: DR = EC_50 (agonist + antagonist) / EC_50 (agonist alone).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.0.
-
The pA_2 value is determined from the x-intercept of the regression line, which represents the affinity of the antagonist for the receptor.
-
Visualization of Pathways and Workflows
Signaling Pathways Blocked by Scopolamine
Scopolamine acts as an antagonist at all five muscarinic receptor subtypes. These receptors couple to different G-protein signaling cascades. M1, M3, and M5 receptors primarily couple to G_q/11 proteins, while M2 and M4 receptors couple to G_i/o proteins. Scopolamine blocks the activation of both these pathways by acetylcholine.
Caption: Antagonism of Gq/11 and Gi/o signaling by scopolamine.
Experimental Workflow for Competitive Radioligand Binding
The following diagram illustrates the logical flow of a typical competitive binding assay to determine the affinity of a test compound like scopolamine.
Caption: Workflow for a competitive radioligand binding assay.
Spectroscopic Profile of Scopolin: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of scopolin, a naturally occurring coumarin glucoside. The information presented herein is intended to aid in the identification and characterization of this compound for research, quality control, and drug development purposes. This document details the ultraviolet-visible (UV-Vis), fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this compound, supported by detailed experimental protocols and logical workflows.
Introduction
This compound (7-hydroxy-6-methoxycoumarin 7-β-D-glucoside) is the glucosidic form of scopoletin and is found in a variety of plant species. It plays a significant role in plant defense mechanisms as a phytoalexin.[1] Accurate identification and quantification of this compound are crucial for understanding its biological functions and for the standardization of herbal products. This guide outlines the key spectroscopic data and methodologies required for the unambiguous identification of this compound.
Spectroscopic Data for this compound Identification
The following tables summarize the key quantitative spectroscopic data for this compound, facilitating its identification and differentiation from related compounds.
UV-Visible and Fluorescence Spectroscopy
This compound exhibits characteristic absorption and fluorescence spectra. Its fluorescence excitation spectrum closely mirrors its UV-Vis absorption profile.[2]
Table 1: UV-Visible and Fluorescence Spectroscopic Data for this compound
| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |
| UV-Vis Absorption (λmax) | |||
| Band I | ~340 | Methanol | [2] |
| Band II | ~290 | Methanol | [2] |
| Fluorescence Spectroscopy | |||
| Excitation (λex) | 340 (main), 290 | Phosphate Buffer | [2] |
| Emission (λem) | 420 | Phosphate Buffer | [2] |
Note: The fluorescence of this compound is independent of pH due to the glycosidic linkage at the 7-hydroxyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts are reported in parts per million (ppm).
Table 2: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent | Reference |
| H-3 | 6.30 | d | 9.5 | Methanol-d4 | [3] |
| H-4 | 7.88 | d | 9.6 | Methanol-d4 | [3] |
| H-5 | 7.19 | s | - | Methanol-d4 | [3] |
| H-8 | 7.17 | s | - | Methanol-d4 | [3] |
| 6-OCH₃ | 3.92 | s | - | Methanol-d4 | [3] |
| H-1' | 5.06 | d | 7.5 | Methanol-d4 | [3] |
| H-2' | 3.54 | m | - | Methanol-d4 | [3] |
| H-3' | 3.60 | m | - | Methanol-d4 | [3] |
| H-4' | 3.42 | m | - | Methanol-d4 | [3] |
| H-5' | 3.50 | m | - | Methanol-d4 | [3] |
| H-6'a | 3.60 | m | - | Methanol-d4 | [3] |
| H-6'b | 3.71 | m | - | Methanol-d4 | [3] |
Table 3: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |
| C-2 | 162.3 | Methanol-d4 | [3] |
| C-3 | 113.4 | Methanol-d4 | [3] |
| C-4 | 144.6 | Methanol-d4 | [3] |
| C-4a (C-10) | 148.7 | Methanol-d4 | [3] |
| C-5 | 109.4 | Methanol-d4 | [3] |
| C-6 | 113.9 | Methanol-d4 | [3] |
| C-7 | 151.1 | Methanol-d4 | [3] |
| C-8 | 104.1 | Methanol-d4 | [3] |
| C-8a (C-9) | 147.8 | Methanol-d4 | [3] |
| 6-OCH₃ | 56.02 | Methanol-d4 | [3] |
| C-1' | 101.7 | Methanol-d4 | [3] |
| C-2' | 71.7 | Methanol-d4 | [3] |
| C-3' | 73.6 | Methanol-d4 | [3] |
| C-4' | 70.8 | Methanol-d4 | [3] |
| C-5' | 76.9 | Methanol-d4 | [3] |
| C-6' | 63.20 | Methanol-d4 | [3] |
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification and quantification of this compound.
Table 4: LC-MS/MS Data for this compound
| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Reference |
| Positive ESI | 355.105 | 193.0523, 178.0265, 133.0331, 137.0634 | [4] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established methods for coumarins and related natural products.
Sample Preparation for Spectroscopic Analysis
-
Extraction: Extract the plant material containing this compound with a suitable solvent such as methanol or ethanol.
-
Purification: The crude extract can be subjected to column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Purity Check: The purity of the isolated this compound should be confirmed by thin-layer chromatography (TLC) or analytical HPLC prior to spectroscopic analysis.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 10-20 µg/mL.
-
Measurement: Record the absorption spectrum from 200 to 400 nm using methanol as the blank.
-
Data Analysis: Identify the wavelengths of maximum absorption (λmax).
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate buffer) to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to 420 nm and scan the excitation wavelengths from 250 to 400 nm.
-
Emission Spectrum: Set the excitation wavelength to 340 nm and scan the emission wavelengths from 360 to 600 nm.
-
Data Analysis: Determine the wavelengths of maximum excitation and emission.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of deuterated methanol (Methanol-d4).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and assign the signals based on chemical shifts, coupling constants, and multiplicities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan to identify the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
-
-
Data Analysis: Identify this compound based on its retention time and the fragmentation pattern of its precursor ion.
Visualizations
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of this compound from a plant source.
Caption: Workflow for this compound Identification.
This compound Biosynthesis and Defense Signaling
This compound is synthesized via the phenylpropanoid pathway and its production is induced by plant defense signaling molecules such as jasmonate (JA) and ethylene.[1]
Caption: this compound Biosynthesis and Signaling.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of UV-Vis, fluorescence, NMR, and mass spectrometry offers a multi-faceted approach to confirm the structure and purity of this important natural product. The provided workflows and pathway diagrams further contextualize the analytical process and the biological relevance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. This compound | C16H18O9 | CID 439514 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Scopolin and Scopoletin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolin and its aglycone, scopoletin, are naturally occurring coumarins that have garnered significant interest in the scientific community due to their diverse pharmacological properties. Found in a variety of plants, these compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides an in-depth comparison of the chemical structures and properties of this compound and scopoletin, details key experimental protocols for their evaluation, and visualizes their known signaling pathways.
Chemical Structure and Physicochemical Properties
Scopoletin (7-hydroxy-6-methoxycoumarin) is a hydroxylated coumarin. This compound is the 7-O-glucoside of scopoletin, meaning a glucose molecule is attached to the hydroxyl group at the 7-position of the scopoletin structure. This structural difference significantly influences their physicochemical properties and, consequently, their biological activities.
Table 1: Physicochemical Properties of this compound and Scopoletin
| Property | This compound | Scopoletin |
| IUPAC Name | 7-(β-D-glucopyranosyloxy)-6-methoxy-2H-chromen-2-one | 7-hydroxy-6-methoxy-2H-chromen-2-one |
| Molecular Formula | C₁₆H₁₈O₉ | C₁₀H₈O₄ |
| Molecular Weight | 354.31 g/mol [1] | 192.17 g/mol [2] |
| Melting Point | 217-219 °C | 204-206 °C[3] |
| Solubility | Soluble in water, ethanol, and methanol. Practically insoluble in chloroform.[4] | Slightly soluble in water and cold ethanol; soluble in hot ethanol, hot acetic acid, and chloroform.[3] |
| Appearance | Crystalline solid | Tan, crystalline powder[2] |
Comparative Pharmacological Properties
Both this compound and scopoletin have been investigated for a wide array of pharmacological activities. Generally, scopoletin, as the aglycone, exhibits more potent activity in many in vitro assays, which is often attributed to its lower molecular weight and increased lipophilicity, allowing for better cell membrane permeability.
Table 2: Comparative Pharmacological Activities (IC₅₀/EC₅₀ Values)
| Activity | This compound | Scopoletin |
| Antioxidant Activity (DPPH Assay) | Generally weaker than scopoletin | 0.19 ± 0.01 mM[5] |
| Antioxidant Activity (ABTS Assay) | - | 5.62 ± 0.03 µM[5] |
| Anti-Inflammatory (5-Lipoxygenase Inhibition) | - | 1.76 ± 0.01 µM[5] |
| Anticancer (A549 Lung Cancer Cells) | - | ~16 µg/mL[3][6] |
| Anticancer (HeLa Cervical Cancer Cells) | - | 7.5 to 25 µM[2] |
| Anticancer (Cholangiocarcinoma Cells) | - | 486.2 ± 1.5 µM (KKU-100) / 493.5 ± 4.7 µM (KKU-M214)[7] |
| Neuroprotection (Acetylcholinesterase Inhibition) | Moderate activity, can be more potent than scopoletin in vivo | 0.27 ± 0.02 mM[5] |
| Neuroprotection (Butyrylcholinesterase Inhibition) | - | 9.11 µM[8] |
Key Experimental Protocols
This section provides detailed methodologies for commonly cited experiments used to evaluate the biological activities of this compound and scopoletin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to determine the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[9][10]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare stock solutions of the test compounds (this compound or scopoletin) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well.
-
For the blank, use the solvent instead of the sample.
-
For the control, use the solvent instead of the sample, but add the DPPH solution.
-
-
Incubation: Incubate the plate or tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (ASCh) by AChE.[12][13]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
-
AChE enzyme solution (e.g., 1 U/mL in buffer).
-
Test compound solutions (this compound, scopoletin) and a positive control (e.g., galantamine) at various concentrations.
-
-
Assay in a 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound or control solution.
-
Add 10 µL of the AChE solution.
-
Incubate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution.
-
-
Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculation of Inhibition:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of AChE inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Signaling Pathways and Mechanisms of Action
Scopoletin has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the known interactions of scopoletin with the NF-κB and PI3K/AKT pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scopoletin has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[8][16]
Modulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is crucial for cell proliferation, survival, and growth. Scopoletin's anticancer effects are partly attributed to its ability to inhibit this pathway.[17][18]
Conclusion
This compound and scopoletin are coumarins with significant therapeutic potential. The structural difference, the presence of a glucose moiety in this compound, markedly affects their physicochemical properties and biological activities. Scopoletin generally demonstrates higher potency in in vitro studies, likely due to its greater bioavailability at the cellular level. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and PI3K/AKT, highlighting their potential as lead compounds in the development of new drugs for a variety of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ScholarWorks@Gyeongsang National University: Inhibitory Effect of Scopoletin Isolated from Sorbus commixta on TNF-α-Induced Inflammation in Human Vascular Endothelial EA.hy926 Cells through NF-κB Signaling Pathway Suppression [scholarworks.gnu.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Scopolin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolin (scopoletin-7-β-D-glucopyranoside) is a coumarin glycoside found in various plant species and is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method.
Data Presentation: HPLC Method Parameters for this compound and Scopoletin Quantification
The following table summarizes typical validation parameters for the HPLC quantification of this compound and its aglycone, scopoletin, from various studies. These parameters are essential for evaluating the performance and reliability of the analytical method.
| Parameter | This compound | Scopoletin | Reference |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.05 - 10.0 | [1][2] |
| 1 - 40 | [3] | ||
| 20 - 100 (ppm) | [4][5][6] | ||
| 1.56 - 100 | 1.56 - 100 | [7] | |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 | [1][2] |
| 0.998 | 0.998 | [3] | |
| 0.9961 | [4][5][6] | ||
| ≥ 0.9999 | ≥ 0.9999 | [7] | |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.01 | [1][2] |
| 0.28 | [3] | ||
| 5.0 (ppm) | [4][5][6] | ||
| 0.04 - 0.97 | 0.04 - 0.97 | [7] | |
| Limit of Quantification (LOQ) (µg/mL) | 0.84 | [3] | |
| 7.5 (ppm) | [4][5][6] | ||
| 0.13 - 2.95 | 0.13 - 2.95 | [7] | |
| Recovery (%) | 97.04 - 99.97 | 97.04 - 99.97 | [1][2] |
| 91.94 - 97.86 | [3] | ||
| 99.10 - 100.1 | [5] | ||
| Precision (RSD %) | < 4.33 (Intra- & Interday) | < 4.33 (Intra- & Interday) | [1][2] |
| < 4 (Intra- & Interday) | [7] |
Experimental Protocols
This section details the methodology for the extraction and HPLC quantification of this compound in plant materials.
Sample Preparation: Extraction of this compound from Plant Material
The choice of extraction solvent can significantly impact the yield of this compound. Methanolic and hydro-alcoholic solutions are commonly effective.[4][8][9]
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 50% methanol (methanol:water, 50:50 v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis.
HPLC Method for this compound Quantification
A reverse-phase HPLC method is commonly employed for the separation and quantification of this compound.[10][11]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Methanol
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 40 60 25 40 60 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 340 nm
-
Run Time: 30 minutes
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.5 to 100 µg/mL.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship of HPLC Method Components
This diagram shows the key components of the HPLC method and their logical connections for the successful analysis of this compound.
Caption: Key Components of the HPLC Method for this compound Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Scopoletin from the Roots of Argyreia Speciosa (Linn. F) Sweet Using HPLC Through the Concept of Design of Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scopolin Extraction and Isolation from Scopolia carniolica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolia carniolica, a member of the Solanaceae family, is a medicinal plant known for its rich content of tropane alkaloids, including scopolamine and hyoscyamine.[1] Beyond these well-studied alkaloids, this plant also serves as a source of other bioactive compounds, such as the coumarin scopolin and its aglycone, scopoletin.[2] this compound, a glucoside of scopoletin, has garnered interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction and isolation of this compound from the plant material of Scopolia carniolica, intended for use in research and drug development.
The protocols outlined below are based on established methodologies for the extraction of coumarins and related compounds from plant matrices, adapted for the specific context of Scopolia carniolica.
Data Presentation
While extensive quantitative data specifically for this compound in Scopolia carniolica is limited in publicly available literature, the following tables summarize available data for the related compound scopoletin in Scopolia carniolica and provide representative yields of this compound and scopoletin from other plant species to offer a comparative perspective for researchers.
Table 1: Scopoletin Content in Scopolia carniolica
| Plant Part | Compound | Concentration (% w/w) | Reference |
| Leaves | Scopoletin | ~0.2% and ~4.4% | [3] |
| Underground Parts | Scopoletin | ~0.5% | [3] |
Note: The significant variance in the reported scopoletin content in leaves from the same source suggests that further targeted quantitative analysis is necessary for accurate determination.
Table 2: Representative this compound and Scopoletin Content in Various Plant Species (for comparative purposes)
| Plant Species | Plant Part | Compound | Extraction Method | Yield/Content | Reference |
| Convolvulus pluricaulis | Whole Plant | Scopoletin | Hydro-alcoholic extraction | 0.1738% w/w | [4] |
| Artemisia annua | Aerial Parts | Scopoletin | Column Chromatography | 0.3% | [4] |
| Morinda citrifolia | Fruit | Scopoletin | Soxhlet Extraction | 0.93% (extract yield) | [4] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This protocol describes a basic maceration technique for the extraction of this compound from dried Scopolia carniolica plant material.
1. Materials and Reagents:
- Dried and powdered Scopolia carniolica plant material (rhizomes or leaves)
- Methanol (analytical grade)
- Ethanol (70%, analytical grade)
- Shaker or magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator
- Erlenmeyer flasks
- Beakers
2. Procedure:
- Weigh 100 g of dried, powdered Scopolia carniolica plant material and place it in a 1 L Erlenmeyer flask.
- Add 500 mL of 70% ethanol to the flask.
- Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (20-25°C) for 48 hours.
- After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
- Collect the filtrate (the extract) and transfer the remaining plant material back into the flask.
- Repeat the extraction process (steps 2-4) on the plant material two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates from all three extractions.
- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude extract is obtained.
- Store the crude extract at 4°C for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance the extraction efficiency of this compound.
1. Materials and Reagents:
- Dried and powdered Scopolia carniolica plant material
- Methanol (analytical grade)
- Ultrasonic bath
- Filter paper
- Rotary evaporator
- Beakers and flasks
2. Procedure:
- Place 50 g of dried, powdered Scopolia carniolica plant material in a 500 mL beaker.
- Add 250 mL of methanol to the beaker.
- Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 30°C).
- Filter the mixture to separate the extract.
- Repeat the ultrasound-assisted extraction on the plant residue with fresh methanol.
- Combine the extracts and concentrate using a rotary evaporator.
Protocol 3: Isolation and Purification of this compound by Column Chromatography
This protocol details the purification of the crude this compound extract using column chromatography.
1. Materials and Reagents:
- Crude this compound extract
- Silica gel (60-120 mesh) for column chromatography
- Glass column
- Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol).
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm and 365 nm)
- Fraction collector (optional)
- Beakers or test tubes for fraction collection
2. Procedure:
- Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (100% chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
- Elution: Begin eluting the column with 100% chloroform.
- Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).
- Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).
- TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1).
- Visualize the spots under a UV lamp. This compound should appear as a fluorescent spot.
- Combine the fractions that show a pure spot corresponding to a this compound standard.
- Final Purification: Evaporate the solvent from the combined pure fractions to obtain isolated this compound. The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Isolation.
References
Application Notes and Protocols for Inducing Amnesia in Rodent Behavioral Models Using Scopolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a widely utilized pharmacological tool to induce transient cognitive deficits, particularly amnesia, in rodent models. This application note provides detailed protocols for utilizing scopolamine to impair memory in three commonly employed behavioral paradigms: the Morris Water Maze (MWM), the Passive Avoidance (PA) test, and the Novel Object Recognition (NOR) test. Furthermore, it elucidates the underlying signaling pathways affected by scopolamine, offering a comprehensive resource for researchers investigating learning and memory, and for professionals in drug development screening for nootropic compounds.
Mechanism of Action: Scopolamine-Induced Amnesia
Scopolamine primarily induces amnesia by blocking muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M1 subtype, which is densely expressed in brain regions critical for memory formation, such as the hippocampus and cortex.[1][2] The blockade of these receptors disrupts cholinergic neurotransmission, a system fundamental for learning and memory consolidation.[1][3]
Beyond its direct anticholinergic effects, scopolamine indirectly modulates other key neurotransmitter systems involved in cognition:
-
Glutamatergic System: Scopolamine can interfere with the glutamatergic system, which is crucial for synaptic plasticity. Evidence suggests a potential interaction between M1 and NMDA receptors, where scopolamine's disruptive effects are intensified by NMDA receptor antagonists.[2][4][5]
-
Dopaminergic System: Scopolamine can increase dopamine release by inhibiting M2/M4 muscarinic autoreceptors on dopaminergic presynaptic neurons.[4][6][7] This can lead to an inverted U-shaped dose-response effect on memory, where both insufficient and excessive dopamine levels are detrimental.[6][7]
-
Serotonergic System: Scopolamine's influence extends to the serotonergic system. For instance, serotonin 5-HT2A receptors, which are involved in calcium transport, are implicated in memory function.[4][6][7] The interaction between scopolamine and various serotonin receptor subtypes adds another layer of complexity to its amnesic effects.[4][6][7]
Signaling Pathway of Scopolamine-Induced Memory Impairment
Caption: Scopolamine's mechanism of inducing memory impairment.
Experimental Protocols
The following protocols outline the procedures for inducing amnesia with scopolamine in three standard rodent behavioral assays. It is crucial to counterbalance treatment groups and to habituate the animals to the experimental room and handling procedures to minimize stress-induced variability.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.[8][9]
Experimental Workflow:
Caption: Workflow for the Morris Water Maze experiment.
Protocol:
-
Apparatus: A circular pool (typically 120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Habituation: Allow animals to swim freely in the pool without the platform for 60 seconds for 1-2 days prior to the start of the experiment.
-
Acquisition Training:
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Scopolamine Administration: Administer scopolamine or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the first trial of each training day.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool. Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Data Collection and Analysis: Record the escape latency (time to find the platform), path length, and swimming speed during acquisition trials. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Scopolamine-Treated Group | Reference |
| Species/Strain | Mice | Mice | [10] |
| Scopolamine Dose | N/A | 1 mg/kg, i.p. | [10] |
| Escape Latency (Day 4) | ~20-30 s | ~40-50 s | [8] |
| Time in Target Quadrant | Significantly > 25% | ~25% (chance level) | [8] |
| Platform Crossings | Higher number | Lower number | [10] |
Passive Avoidance (PA) Test
The PA test assesses fear-motivated learning and memory.[11]
Experimental Workflow:
Caption: Workflow for the Passive Avoidance experiment.
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Habituation: On the first day, place the animal in the light compartment and allow it to explore both compartments freely for 3-5 minutes.
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 30 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Scopolamine Administration: Administer scopolamine or vehicle i.p. either 30 minutes before the training trial (to assess effects on acquisition) or immediately after the training trial (to assess effects on consolidation).
-
Retention Trial: 24 hours after the training trial, place the animal back in the light compartment and open the guillotine door.
-
Data Collection and Analysis: Record the step-through latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus. The maximum latency is typically capped at 300 or 600 seconds.
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Scopolamine-Treated Group | Reference |
| Species/Strain | Rats | Rats | |
| Scopolamine Dose | N/A | 0.5 - 1 mg/kg, i.p. | |
| Step-Through Latency | High (approaching maximum) | Significantly lower | [12][13] |
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate preference of rodents to explore novel objects.[14][15]
Experimental Workflow:
Caption: Workflow for the Novel Object Recognition experiment.
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of different objects that are of similar size but differ in shape and texture.
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 1-2 days prior to the test.
-
Familiarization (Training) Phase:
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Scopolamine Administration: Administer scopolamine or vehicle i.p. 30 minutes before the familiarization phase or the test phase, depending on the research question.
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
-
Data Collection and Analysis: Record the time spent exploring each object (sniffing or touching with the nose or paws). Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.
Quantitative Data Summary:
| Parameter | Control Group (Vehicle) | Scopolamine-Treated Group | Reference |
| Species/Strain | Rats/Mice | Rats/Mice | [14][15] |
| Scopolamine Dose | N/A | 0.5 - 1 mg/kg, i.p. | [10] |
| Discrimination Index (DI) | Significantly > 0 | Close to 0 | [14][15] |
Concluding Remarks
The use of scopolamine to induce amnesia in rodent behavioral models is a robust and well-validated approach for studying the neurobiological basis of memory and for the preclinical evaluation of cognitive enhancers. The protocols and data presented here provide a foundational guide for researchers. It is imperative to meticulously control for experimental variables and to select the appropriate behavioral paradigm and scopolamine dosage based on the specific research objectives. A thorough understanding of the multifaceted mechanism of action of scopolamine, including its influence on multiple neurotransmitter systems, is essential for the accurate interpretation of experimental outcomes.
References
- 1. The cellular and molecular processes associated with scopolamine-induced memory deficit: A model of Alzheimer's biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Mechanisms Involved in Scopolamine-Induced Memory Degradation [archrazi.areeo.ac.ir]
- 8. Anti-Amnesic Effects of Epigallocatechin Gallate on Scopolamine-Induced Learning and Memory Dysfunction in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Scopolamine-Induced Cognitive Impairment Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing scopolamine for inducing cognitive impairment in mouse models, a widely used paradigm for screening potential therapeutic agents for cognitive disorders. Detailed protocols for key behavioral assays and an overview of the underlying signaling pathways are included to facilitate robust and reproducible experimental design.
Introduction
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist that readily crosses the blood-brain barrier.[1] By blocking cholinergic neurotransmission, particularly at M1 muscarinic receptors, scopolamine disrupts processes critical for learning and memory, thereby inducing a state of transient cognitive impairment.[1][2] This model is valuable for its simplicity, reproducibility, and relevance to the cholinergic deficit observed in conditions such as Alzheimer's disease.[3]
Scopolamine Administration
The administration of scopolamine is a critical step in inducing a consistent and measurable cognitive deficit. The dosage, route, and timing of administration relative to behavioral testing must be carefully controlled.
Table 1: Scopolamine Administration Parameters
| Parameter | Recommendation | Notes |
| Dosage | 0.5 - 1.5 mg/kg | Higher doses may lead to hyperactivity or other confounding behaviors. Dose-response studies are recommended to determine the optimal dose for the specific mouse strain and behavioral task.[4][5] |
| Route of Administration | Intraperitoneal (i.p.) | Provides rapid and reliable systemic absorption.[4] |
| Vehicle | Sterile 0.9% Saline | Ensure complete dissolution of scopolamine hydrobromide. |
| Timing | 30 minutes pre-acquisition | This allows for sufficient time for the drug to reach peak levels in the central nervous system before the learning phase of the behavioral task.[5][6] |
Experimental Workflow
A typical experimental workflow for a scopolamine-induced cognitive impairment study involves acclimatization of the animals, baseline behavioral assessment (optional), scopolamine administration, and subsequent cognitive testing.
Experimental workflow for scopolamine-induced cognitive impairment studies.
Behavioral Assays for Cognitive Assessment
Several behavioral assays are commonly employed to evaluate different aspects of cognitive function in mice. The choice of assay depends on the specific cognitive domain of interest (e.g., spatial memory, working memory, fear memory).
Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
Table 2: Y-Maze Protocol Parameters
| Parameter | Specification |
| Apparatus | Three arms of equal length (e.g., 40 cm long, 5 cm wide, 12 cm high) at a 120° angle from each other.[7] |
| Procedure | Spontaneous Alternation: Mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes). An arm entry is counted when all four paws are within the arm. Spontaneous alternation is defined as consecutive entries into three different arms.[8][9] |
| Forced Alternation: Involves a two-trial paradigm. In the first trial (sample phase), one arm is blocked. After an inter-trial interval, the mouse is returned to the maze with all arms open for the second trial (test phase). The time spent in and the number of entries into the novel arm are recorded.[6] | |
| Key Metrics | - Percent Spontaneous Alternation |
| - Number of arm entries | |
| - Time spent in the novel arm (forced alternation) |
-
Habituation: Gently handle the mice for several days leading up to the experiment. Acclimatize the mice to the testing room for at least 30 minutes before the test.[10]
-
Scopolamine Administration: Administer scopolamine (0.5-1.5 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the Y-maze.[5]
-
Test Procedure:
-
Place the mouse at the end of one arm, facing the center.
-
Allow the mouse to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using a video tracking system or by a trained observer.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).
-
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[11]
Table 3: Morris Water Maze Protocol Parameters
| Parameter | Specification |
| Apparatus | A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden platform (e.g., 10 cm in diameter) is submerged 1 cm below the water surface.[12][13] |
| Procedure | Acquisition Phase (4-5 days): Mice are trained to find the hidden platform from different starting positions. Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it.[11][14] |
| Probe Trial (Day after last acquisition day): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.[11] | |
| Key Metrics | - Escape latency (time to find the platform) |
| - Swim distance to the platform | |
| - Time spent in the target quadrant (probe trial) | |
| - Number of platform crossings (probe trial) |
-
Habituation: Handle mice and acclimatize them to the testing room.
-
Scopolamine Administration: Administer scopolamine (0.5-1.5 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each acquisition day.[14]
-
Acquisition Phase (e.g., 4 days, 4 trials per day):
-
Gently place the mouse into the water facing the wall of the pool at one of the four designated start positions.
-
Allow the mouse to swim and find the hidden platform.
-
Record the escape latency and swim path using a video tracking system.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.[11]
-
Remove the mouse, dry it, and return it to its home cage during the inter-trial interval (e.g., 10-15 minutes).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer scopolamine or vehicle as in the acquisition phase.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the swim path and analyze the time spent in each quadrant.
-
Passive Avoidance Test for Fear-Associated Memory
The passive avoidance test assesses long-term memory based on a negative reinforcement paradigm.[15][16]
Table 4: Passive Avoidance Test Protocol Parameters
| Parameter | Specification |
| Apparatus | A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[17] |
| Procedure | Training (Acquisition): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.[15][17] |
| Retention Test (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[15] | |
| Key Metrics | - Step-through latency (time to enter the dark compartment) |
-
Habituation: Handle mice and acclimatize them to the testing room.
-
Training (Day 1):
-
Place the mouse in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).
-
Open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the mouse to its home cage.
-
-
Scopolamine Administration: Administer scopolamine (0.5-1.5 mg/kg, i.p.) or vehicle 30 minutes before the training session.[18]
-
Retention Test (Day 2, 24 hours after training):
-
Place the mouse in the light compartment.
-
Open the guillotine door.
-
Measure the step-through latency, the time it takes for the mouse to enter the dark compartment. A cutoff time (e.g., 300 seconds) is typically used. No foot shock is delivered during the retention test.
-
Scopolamine's Mechanism of Action: Signaling Pathways
Scopolamine exerts its effects by antagonizing muscarinic acetylcholine receptors (M1-M5). The cognitive impairments are primarily attributed to the blockade of M1 receptors, which are highly expressed in the hippocampus and cortex, regions crucial for learning and memory.[1]
Scopolamine's antagonism of the M1 muscarinic receptor signaling pathway.
M1 receptors are Gq/11 protein-coupled receptors.[19] Upon binding of acetylcholine, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC), which in turn phosphorylates various downstream targets involved in synaptic plasticity and neuronal excitability, processes essential for learning and memory.[19] Scopolamine, by blocking the initial binding of acetylcholine to the M1 receptor, inhibits this entire signaling cascade, leading to cognitive deficits.[1] Scopolamine also affects other neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems, which can indirectly contribute to its effects on cognition.[20][21]
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. Scopolamine causes delirium-like brain network dysfunction and reversible cognitive impairment without neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.5. Y maze test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Y-Maze Protocol [protocols.io]
- 10. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scopolamine-Induced Model for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing a scopolamine-based rodent model for Alzheimer's disease (AD) research. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is a well-established pharmacological tool for inducing transient cognitive deficits that mimic certain aspects of AD pathology, primarily the cholinergic dysfunction observed in patients.[1][2][3] This model is particularly valuable for the preclinical screening and evaluation of potential therapeutic agents aimed at improving cognitive function.
Introduction to the Scopolamine Model
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in AD.[3] Scopolamine effectively models this by blocking muscarinic receptors, thereby disrupting cholinergic transmission and leading to impairments in learning, memory, and other cognitive processes.[1][2][4] The scopolamine-induced model offers several advantages, including its relative ease of implementation, reproducibility, and the transient nature of the cognitive deficits, which allows for the assessment of both acute and chronic treatment effects.
Key Pathophysiological Features
Administration of scopolamine in rodents induces a cascade of neurochemical and pathological changes that mirror several hallmarks of Alzheimer's disease. These include:
-
Cholinergic Dysfunction: Increased activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, further depleting cholinergic signaling.[3]
-
Oxidative Stress: Elevated levels of reactive oxygen species (ROS) and lipid peroxidation, coupled with a decrease in endogenous antioxidant defenses.[3][4][5]
-
Neuroinflammation: Increased production of pro-inflammatory cytokines in the brain.[5]
-
Amyloid-β and Tau Pathology: Some studies suggest that scopolamine can influence the processing of amyloid precursor protein (APP) and increase the levels of amyloid-beta (Aβ) and phosphorylated tau protein, though this is a more debated aspect of the model compared to the cholinergic deficits.[6][7]
-
Altered Signaling Pathways: Disruption of crucial signaling pathways involved in neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) and mTORC1 signaling pathways.[8][9]
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data obtained from key experiments in the scopolamine-induced AD model. These values can serve as a reference for expected outcomes and for comparing the efficacy of test compounds.
Table 1: Behavioral Outcomes in Scopolamine-Treated Rodents
| Behavioral Test | Parameter | Vehicle Control (Typical Range) | Scopolamine-Treated (Typical Range) |
| Morris Water Maze | Escape Latency (seconds) | 20 - 30 | 50 - 60 |
| Time in Target Quadrant (%) | 30 - 40 | 15 - 25 | |
| Y-Maze | Spontaneous Alternation (%) | 70 - 80 | 45 - 55 |
| Passive Avoidance | Step-through Latency (seconds) | 180 - 300 | 30 - 90 |
| Novel Object Recognition | Discrimination Index | 0.3 - 0.5 | 0 - 0.1 |
Table 2: Neurochemical and Biomarker Changes in Scopolamine-Treated Rodents
| Assay | Parameter | Vehicle Control (Typical Range) | Scopolamine-Treated (Typical Range) |
| AChE Activity Assay | AChE Activity (U/mg protein) | 100 - 150 | 200 - 300 |
| Oxidative Stress | Malondialdehyde (MDA) (nmol/mg protein) | 1 - 2 | 3 - 5 |
| Superoxide Dismutase (SOD) (U/mg protein) | 20 - 30 | 10 - 15 | |
| ELISA | Brain Aβ42 (pg/mg protein) | 50 - 100 | 100 - 200 (variable) |
| Brain p-Tau (relative units) | 1.0 | 1.5 - 2.5 (variable) | |
| Western Blot | BDNF Protein Expression (relative to control) | 1.0 | 0.4 - 0.6 |
| TrkB Protein Expression (relative to control) | 1.0 | 0.5 - 0.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to ensure all procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Scopolamine Administration
-
Reagent Preparation: Dissolve scopolamine hydrobromide in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Administration: Administer scopolamine intraperitoneally (i.p.) at a dose of 1-3 mg/kg body weight.[10][11] The injection is typically given 30 minutes before the acquisition phase of behavioral testing to ensure peak effect.[10]
Behavioral Testing
The MWM is used to assess hippocampal-dependent spatial learning and memory.[12][13]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (4-5 days):
-
Gently place the animal into the water facing the pool wall in one of the four starting positions.
-
Allow the animal to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.[14][15]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle to each other.
-
Procedure:
-
Place the animal at the center of the maze.
-
Allow the animal to freely explore the maze for 8 minutes.[14]
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
This test assesses fear-motivated learning and memory.[3][16]
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
The NOR test evaluates recognition memory based on the natural preference of rodents to explore novel objects.[9][17]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days prior to testing.
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
-
Test Phase (Trial 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Biochemical Assays
Following behavioral testing, animals are euthanized, and brain tissue (typically hippocampus and cortex) is collected for biochemical analysis.
-
Tissue Preparation: Homogenize brain tissue in ice-cold phosphate buffer.
-
Assay Principle (Ellman's Method): This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.
-
Procedure:
-
Add tissue homogenate to a 96-well plate.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate AChE activity based on a standard curve. Commercially available kits provide detailed protocols.[6][7]
-
-
Malondialdehyde (MDA) Assay (TBARS Assay):
-
Homogenize brain tissue in a suitable buffer.
-
Add trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.[18]
-
-
Superoxide Dismutase (SOD) Activity Assay: Commercially available kits are recommended for measuring SOD activity, which typically involve the inhibition of a colorimetric reaction by SOD present in the sample.
-
Tissue Preparation: Homogenize brain tissue in a buffer containing protease and phosphatase inhibitors.[19] For insoluble Aβ, a formic acid extraction step may be necessary.[2]
-
Procedure:
-
Use commercially available ELISA kits specific for Aβ40, Aβ42, or phosphorylated Tau.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the sample, followed by a detection antibody and a substrate for colorimetric detection.[4]
-
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors. An acid-extraction protocol may be beneficial for BDNF detection.[20]
-
Procedure:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BDNF, TrkB, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
// Nodes Scopolamine [label="Scopolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Muscarinic_Receptors [label="Muscarinic Acetylcholine\nReceptors (M1-M5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholinergic_Signaling [label="Cholinergic Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cognitive_Function [label="Normal Cognitive\nFunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1_Signaling [label="mTORC1 Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synaptogenesis [label="Synaptogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF_TrkB_Signaling [label="BDNF/TrkB Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\n& Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AD_Pathology [label="Alzheimer's-like\nPathology", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Scopolamine -> Muscarinic_Receptors [label="Blocks", color="#EA4335"]; Muscarinic_Receptors -> Cholinergic_Signaling [label="Mediates", color="#5F6368"]; Cholinergic_Signaling -> Cognitive_Function [label="Supports", color="#34A853"]; Muscarinic_Receptors -> mTORC1_Signaling [label="Inhibits", style=dashed, color="#EA4335"]; mTORC1_Signaling -> Synaptogenesis [label="Promotes", color="#34A853"]; Muscarinic_Receptors -> BDNF_TrkB_Signaling [label="Modulates", style=dashed, color="#5F6368"]; BDNF_TrkB_Signaling -> Neuronal_Survival [label="Promotes", color="#34A853"]; Scopolamine -> Oxidative_Stress [label="Induces", color="#EA4335"]; Scopolamine -> Neuroinflammation [label="Induces", color="#EA4335"]; Oxidative_Stress -> AD_Pathology [color="#EA4335"]; Neuroinflammation -> AD_Pathology [color="#EA4335"]; {rank=same; Scopolamine;} {rank=same; Muscarinic_Receptors;} {rank=same; Cholinergic_Signaling; mTORC1_Signaling; BDNF_TrkB_Signaling; Oxidative_Stress; Neuroinflammation;} {rank=same; Cognitive_Function; Synaptogenesis; Neuronal_Survival; AD_Pathology;} } Caption: Scopolamine's impact on key signaling pathways.
// Nodes Animal_Acclimation [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Training [label="Baseline Behavioral Training\n(Optional, 2-3 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Administration [label="Test Compound/Vehicle\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scopolamine_Injection [label="Scopolamine Injection\n(30 min pre-test)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Testing\n(MWM, Y-Maze, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Euthanasia & Tissue Collection\n(Hippocampus, Cortex)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biochemical_Assays [label="Biochemical Assays\n(AChE, ELISA, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Acclimation -> Baseline_Training [color="#5F6368"]; Baseline_Training -> Drug_Administration [color="#5F6368"]; Animal_Acclimation -> Drug_Administration [style=dashed, color="#5F6368"]; Drug_Administration -> Scopolamine_Injection [color="#5F6368"]; Scopolamine_Injection -> Behavioral_Testing [color="#5F6368"]; Behavioral_Testing -> Euthanasia [color="#5F6368"]; Euthanasia -> Biochemical_Assays [color="#5F6368"]; Biochemical_Assays -> Data_Analysis [color="#5F6368"]; Behavioral_Testing -> Data_Analysis [color="#5F6368"]; } Caption: General experimental workflow for the scopolamine model.
Conclusion
The scopolamine-induced model of cognitive impairment is a robust and valuable tool in the field of Alzheimer's disease research. By inducing a state of cholinergic deficit, it allows for the effective screening of compounds aimed at improving cognitive function. The detailed protocols and expected outcomes presented in these application notes provide a solid foundation for researchers to implement this model in their drug discovery and development efforts. Careful adherence to standardized procedures and ethical guidelines is paramount for obtaining reliable and reproducible results.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 7. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Y-Maze Protocol [protocols.io]
- 15. cyagen.com [cyagen.com]
- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of oxidative stress parameters of brain-derived neurotrophic factor heterozygous mice in acute stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 20. biosensis.com [biosensis.com]
Analytical Techniques for the Separation of Scopolin and Scopoletin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolin (a glucoside of scopoletin) and its aglycone, scopoletin, are coumarins found in a variety of plants. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Accurate and reliable analytical methods for the separation and quantification of this compound and scopoletin are crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the separation and analysis of this compound and scopoletin using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).
I. Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous determination of this compound and scopoletin due to its high resolution and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | Oyster Base Deactivated Silica C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A: 0.1% Formic acid in Water, B: Acetonitrile. 0-5 min, 100% A; 5-30 min, linear gradient to 65% A; 30-35 min, linear gradient to 100% B | Isocratic: Methanol:Water (30:70, v/v) with 0.1% Formic Acid | Tertiary Gradient: 0.3% Orthophosphoric acid in Water:Methanol:Acetonitrile (65:10:25) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | PDA at 254 nm | UV at 366 nm | UV at 254 nm |
| Retention Time (Scopoletin) | Not specified | ~19.5 min | 4.59 min |
| Retention Time (this compound) | Not specified | Not specified | Not specified |
| Linearity Range (Scopoletin) | 1.56 - 100 µg/mL | 20 - 100 ppm | 400 - 1200 ppm |
| LOD (Scopoletin) | 0.04 - 0.97 µg/mL | 5.0 ppm | 17.38 µg/mL |
| LOQ (Scopoletin) | 0.13 - 2.95 µg/mL | 7.5 ppm | 52.69 µg/mL |
| Recovery (Scopoletin) | Not specified | 99.10 - 100.1% | 100.13 - 100.62% |
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Orthophosphoric acid (analytical grade).
-
This compound and Scopoletin reference standards.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and scopoletin (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (from Plant Material):
-
Dry and powder the plant material.
-
Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent (e.g., methanol or 50% ethanol) using techniques like sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start with 100% A for 5 minutes, then a linear gradient to 35% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Identify the peaks of this compound and scopoletin in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the analytes by constructing a calibration curve of peak area versus concentration for the standard solutions.
Application Notes and Protocols: Scopolin as a Fluorescent Probe for Detecting Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a crucial role in various physiological and pathological processes, including cell signaling, immune responses, and oxidative stress-related diseases. Accurate and sensitive detection of H₂O₂ is therefore essential for advancing our understanding of its biological functions and for the development of novel therapeutics. Scopoletin, a naturally occurring fluorescent compound, in conjunction with horseradish peroxidase (HRP), provides a sensitive and reliable method for the fluorometric determination of H₂O₂. Scopolin, a glucoside of scopoletin, can serve as a precursor, releasing scopoletin upon enzymatic hydrolysis. This document provides detailed application notes and protocols for the use of the scopoletin-HRP system as a fluorescent probe for H₂O₂ detection.
The assay is based on the HRP-catalyzed oxidation of the highly fluorescent scopoletin by hydrogen peroxide, which results in the formation of a non-fluorescent product. The decrease in fluorescence intensity is directly proportional to the concentration of H₂O₂ in the sample.[1] This method is highly sensitive, allowing for the detection of H₂O₂ at nanomolar concentrations.[2]
Principle of Detection
The fundamental principle of this assay is the fluorescence quenching of scopoletin. In the presence of horseradish peroxidase, scopoletin is oxidized by hydrogen peroxide, leading to a measurable decrease in its fluorescence. This reaction provides a sensitive means to quantify H₂O₂ levels in various biological and chemical systems.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the scopoletin-based hydrogen peroxide assay.
| Parameter | Value | Reference |
| Linear Detection Range | 0.1 - 40 µM | [3] |
| Limit of Detection | As low as 0.2 nmol/hour (rate) | [4] |
| Excitation Wavelength | 380 nm | [1] |
| Emission Wavelength | 460 nm | [1] |
| Stoichiometry (Scopoletin:H₂O₂) | Variable, dependent on excess scopoletin | [1] |
Experimental Protocols
Materials and Reagents
-
Scopoletin (or this compound and β-glucosidase)
-
Horseradish Peroxidase (HRP), enzyme grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate Buffer (e.g., 0.01 M Sodium Phosphate, pH 6.0 or 7.0)
-
Deionized Water
-
Microplate reader with fluorescence capabilities or a fluorometer
-
Opaque microplates (e.g., black 96-well plates) or quartz cuvettes
Preparation of Reagents
-
Scopoletin Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of scopoletin in a suitable solvent (e.g., methanol or DMSO) and then dilute with phosphate buffer to the final stock concentration. Store protected from light.
-
HRP Stock Solution (e.g., 1 mg/mL or specific units/mL): Dissolve HRP in cold phosphate buffer. Aliquot and store at -20°C for long-term storage.
-
Hydrogen Peroxide Standard Solutions: Prepare a fresh series of H₂O₂ standards by diluting the 30% stock solution in phosphate buffer. The concentration of the stock should be determined spectrophotometrically (molar extinction coefficient at 240 nm is 43.6 M⁻¹cm⁻¹).
-
Working Assay Buffer: Prepare the desired phosphate buffer at the appropriate pH (typically between 6.0 and 7.4).
Standard Assay Protocol (Single-Stage)
This protocol is suitable for rapid measurements but may be prone to interferences.
-
To a fluorometer cell, add 5 mL of the sample or hydrogen peroxide standard.[1]
-
Add 0.05 mL of a 100 µM scopoletin solution and 0.05 mL of a 0.05 M phosphate buffer (pH 7.0).[1]
-
Measure the initial fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[1]
-
Add 0.01 mL of a 600–1000 p.u. mL⁻¹ HRP solution to the cell.[1]
-
After a 3-minute reaction time, measure the final fluorescence.[1]
-
The decrease in fluorescence is proportional to the H₂O₂ concentration.
Recommended Two-Stage Protocol
This protocol is recommended to minimize errors from photobleaching and pH effects.[1]
References
- 1. The Scopoletin-HRP Fluorimetric Determination of H2O2 in Seawaters—A Plea for the Two-Stage Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A method for measuring H2O2 based on the potentiation of peroxidative NADPH oxidation by superoxide dismutase and scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cholinergic Effects of Scopolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the current understanding of scopolin and its potential applications in studying the cholinergic system, with a specific focus on its relevance to muscarinic receptor function. It is critical to distinguish this compound, a coumarin glucoside, from the well-characterized and potent non-selective muscarinic receptor antagonist, scopolamine , a tropane alkaloid.
Current scientific literature indicates that this compound does not directly bind to and antagonize muscarinic receptors in the manner of scopolamine. Instead, its effects on the cholinergic system appear to be indirect. This document outlines the known activities of this compound and its aglycone, scopoletin, and provides detailed protocols for investigating their potential modulatory effects on muscarinic receptor signaling.
Overview of this compound and Scopoletin
This compound is the 7-glucoside of scopoletin. While research on this compound's direct interaction with muscarinic receptors is limited, studies have shown that both this compound and scopoletin can influence the cholinergic system.
-
Scopoletin as an Acetylcholinesterase (AChE) Inhibitor: Scopoletin has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, scopoletin can lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.
-
Increased Acetylcholine Release: In vivo studies have demonstrated that both this compound and scopoletin can increase the extracellular concentration of acetylcholine in the brain.[1][2][3] This effect may be linked to the AChE inhibitory activity of scopoletin, and potentially other mechanisms.
Due to these indirect cholinergic activities, this compound and scopoletin may serve as valuable research tools for studying the downstream effects of enhanced acetylcholine signaling on muscarinic receptor function.
Quantitative Data
The following table summarizes the reported acetylcholinesterase inhibitory activity of scopoletin. No direct binding affinities for this compound or scopoletin to muscarinic receptors have been reported in the reviewed literature.
| Compound | Target | Assay Method | IC50 Value | Reference |
| Scopoletin | Acetylcholinesterase (AChE) | Ellman's Method | 168.6 µM | [4][5] |
| Scopoletin | Acetylcholinesterase (AChE) | Ellman's Method | 5.34 µM | [6] |
| Scopoletin | Butyrylcholinesterase (BuChE) | Ellman's Method | 9.11 µM | [6] |
Experimental Protocols
Given the indirect nature of this compound's cholinergic effects, the following protocols are designed to investigate its potential to modulate muscarinic receptor function through the inhibition of acetylcholinesterase by its aglycone, scopoletin, and subsequent enhancement of acetylcholine levels.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Activity Assay
This protocol determines the ability of scopoletin (the active metabolite of this compound) to inhibit AChE activity.
Objective: To quantify the IC50 value of scopoletin for AChE.
Materials:
-
Scopoletin
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of scopoletin in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of AChE in PBS.
-
Prepare a solution of ATCI in PBS.
-
Prepare a solution of DTNB in PBS.
-
-
Assay:
-
In a 96-well plate, add 25 µL of a serial dilution of scopoletin to the sample wells. Add 25 µL of buffer to the control wells.
-
Add 50 µL of AChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
To initiate the reaction, add 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of scopoletin.
-
Plot the percentage of AChE inhibition against the logarithm of the scopoletin concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay to Assess Direct Muscarinic Receptor Interaction (Hypothetical Application)
This protocol is designed to investigate if this compound or scopoletin directly binds to muscarinic receptors.
Objective: To determine if this compound or scopoletin can displace a known radiolabeled muscarinic receptor antagonist.
Materials:
-
This compound and Scopoletin
-
Membrane preparations from cells expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add a serial dilution of this compound or scopoletin to the test wells.
-
Add assay buffer to the total binding wells.
-
Add a high concentration of unlabeled antagonist (e.g., atropine) to the non-specific binding wells.
-
-
Incubation:
-
Add the membrane preparation to all wells.
-
Add the radiolabeled antagonist to all wells at a concentration near its Kd.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound or scopoletin.
-
If displacement is observed, calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Cell-Based Functional Assay for Muscarinic Receptor Modulation
This protocol assesses the ability of this compound/scopoletin to modulate muscarinic receptor-mediated downstream signaling in the presence of an agonist.
Objective: To determine if this compound/scopoletin can potentiate the functional response of muscarinic receptors to an agonist like acetylcholine or carbachol.
Materials:
-
This compound and Scopoletin
-
A cell line expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M3).
-
Muscarinic receptor agonist (e.g., acetylcholine, carbachol).
-
A suitable assay for the specific signaling pathway (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors like M1, M3, M5; a cAMP assay for Gi-coupled receptors like M2, M4).
-
Cell culture medium and reagents.
-
A fluorescence plate reader or luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the muscarinic receptor of interest under standard conditions.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Preparation (Example for Calcium Flux Assay):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or scopoletin for a defined period. This allows for any potential AChE inhibition to take effect and increase endogenous acetylcholine levels if the cells produce it, or to assess direct effects.
-
-
Agonist Stimulation and Measurement:
-
Add a sub-maximal concentration (e.g., EC20) of the muscarinic agonist (e.g., acetylcholine) to the wells.
-
Immediately measure the change in fluorescence (for calcium assays) or luminescence (for cAMP assays) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a baseline reading before agonist addition.
-
Plot the agonist-induced response against the concentration of this compound or scopoletin.
-
Determine if this compound or scopoletin potentiates the agonist's effect.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Scopolin's Effects on Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolin, a glucoside of scopoletin, is a naturally occurring coumarin that has garnered interest for its potential nootropic effects. Its aglycone, scopoletin, has been shown to possess cognition-enhancing properties, notably by ameliorating memory deficits induced by scopolamine.[1] Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is widely used to induce experimental amnesia in animal models, thereby providing a valuable tool for screening potential anti-amnesic compounds.[2][3] This document provides a comprehensive experimental design to investigate the effects of this compound on learning and memory, with a focus on its potential to counteract scopolamine-induced cognitive impairment.
The protocols outlined below describe key behavioral assays and provide a framework for data analysis and interpretation. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer visual aids to understand the proposed mechanisms and experimental logic.
Proposed Mechanism of Action
Scopolamine induces memory impairment by blocking muscarinic acetylcholine receptors, thus disrupting cholinergic neurotransmission, a critical component of learning and memory processes.[3][4] This disruption can also indirectly affect other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.[5][6][7] Scopoletin, the active metabolite of this compound, has been suggested to enhance acetylcholine release, potentially through modulation of nicotinic acetylcholine receptors (nAChRs).[1] Therefore, it is hypothesized that this compound, upon conversion to scopoletin, may counteract scopolamine-induced memory deficits by restoring cholinergic function.
Figure 1: Simplified Cholinergic Pathway Disruption by Scopolamine.
Figure 2: Hypothetical Mechanism of this compound's Pro-Cognitive Effect.
Experimental Design and Protocols
A robust experimental design is crucial for elucidating the effects of this compound on memory. The following protocols for widely used behavioral assays in rodents are provided.[8][9][10][11][12]
General Experimental Workflow
Figure 3: Overall Experimental Workflow.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[9][13][14]
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Animal Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Scopolamine (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (dose-response, e.g., 10, 20, 40 mg/kg, p.o.)
-
Group 4: this compound + Scopolamine
-
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. For each trial, the mouse is placed in the water at one of four starting positions. The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to stay for 15-30 seconds. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Data Analysis:
-
Escape latency and path length across acquisition days.
-
Time spent in the target quadrant during the probe trial.
-
Expected Quantitative Data (MWM):
| Group | Mean Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (s) |
| Vehicle Control | 15 ± 3 | 25 ± 4 |
| Scopolamine (1 mg/kg) | 45 ± 5 | 10 ± 2 |
| This compound (20 mg/kg) | 14 ± 2 | 26 ± 3 |
| This compound + Scopolamine | 20 ± 4 | 20 ± 3 |
Passive Avoidance (PA) Test for Long-Term Memory
The PA test assesses fear-motivated, long-term memory.[10][15][16]
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Animal Groups: Same as MWM.
-
Procedure:
-
Acquisition Trial (Day 1): Each mouse is placed in the light compartment. After a brief habituation, the door opens. When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment (step-through latency) is recorded.
-
Retention Trial (Day 2, 24 hours later): The mouse is again placed in the light compartment, and the step-through latency is recorded (up to a cut-off time, e.g., 300 seconds). No shock is delivered.
-
-
Data Analysis:
-
Comparison of step-through latencies between the acquisition and retention trials for each group.
-
Expected Quantitative Data (PA):
| Group | Step-through Latency (Acquisition) (s) | Step-through Latency (Retention) (s) |
| Vehicle Control | 25 ± 5 | 280 ± 20 |
| Scopolamine (1 mg/kg) | 28 ± 6 | 60 ± 15 |
| This compound (20 mg/kg) | 24 ± 4 | 285 ± 15 |
| This compound + Scopolamine | 26 ± 5 | 220 ± 25 |
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[8][10][17][18][19]
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Animal Groups: Same as MWM.
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore for 5-10 minutes. The time spent exploring each object is recorded.
-
Test (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Expected Quantitative Data (NOR):
| Group | Discrimination Index (DI) |
| Vehicle Control | 0.6 ± 0.1 |
| Scopolamine (1 mg/kg) | 0.1 ± 0.05 |
| This compound (20 mg/kg) | 0.65 ± 0.1 |
| This compound + Scopolamine | 0.45 ± 0.08 |
Molecular and Cellular Assays (Optional)
To further investigate the mechanism of action of this compound, the following molecular assays can be performed on brain tissue (e.g., hippocampus, cortex) collected after behavioral testing:
-
Western Blotting: To quantify the expression levels of key proteins involved in memory formation, such as NMDA receptors (NR2A, NR2B), nicotinic acetylcholine receptors (nAChRα7), and muscarinic acetylcholine receptors (mAChRM1).[20]
-
Immunohistochemistry: To visualize the localization and expression of these proteins within specific brain regions.
-
Acetylcholinesterase (AChE) Activity Assay: To determine if this compound or its metabolites inhibit AChE, which would lead to increased acetylcholine levels.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound's effects on memory. The combination of behavioral assays, particularly in a scopolamine-induced amnesia model, allows for a comprehensive assessment of its potential as a nootropic agent. The proposed experimental design, when executed with appropriate controls and statistical analysis, will yield valuable insights into the therapeutic potential of this compound for memory-related disorders. Further molecular studies will be essential to fully elucidate its mechanism of action.
References
- 1. Effects of the coumarin scopoletin on learning and memory, on release of acetylcholine from brain synaptosomes and on long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanisms Involved in Scopolamine-Induced Memory Degradation [archrazi.areeo.ac.ir]
- 7. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory Behavioral Tests_GemPharmatech [en.gempharmatech.com]
- 9. criver.com [criver.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 12. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 15. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. nbtltd.com [nbtltd.com]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scopolin Yield During Plant Extraction
Welcome to the technical support center for scopolin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their plant extraction processes for improved this compound yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction experiments.
Q1: My this compound yield is significantly lower than expected. What are the potential causes?
A1: Low this compound yield can stem from several factors throughout the extraction and analysis process. Key areas to investigate include:
-
Plant Material: The quality and preparation of your plant material are crucial. Insufficient drying can lead to enzymatic degradation of this compound, while inadequate grinding reduces the surface area for efficient solvent penetration.[1] Ensure your plant material is thoroughly dried, ideally in a well-ventilated area or a low-temperature oven (40-50°C), and ground to a fine, uniform powder.[1]
-
Extraction Method and Parameters: The choice of extraction technique and the optimization of its parameters are critical.[2] Factors such as solvent type, solvent-to-solid ratio, extraction time, and temperature all significantly impact yield.[2][3]
-
Solvent Selection: this compound, being a glycoside, has different solubility characteristics than its aglycone, scopoletin. The polarity of the solvent is a key consideration.[4]
-
Compound Degradation: this compound can be sensitive to high temperatures and pH changes during extraction and solvent evaporation.[1] Overheating during solvent removal is a common cause of yield loss.[1]
-
Inaccurate Quantification: Issues with your analytical method, such as improper calibration or suboptimal HPLC conditions, can lead to erroneously low yield calculations.
Q2: Which extraction method is best for maximizing this compound yield?
A2: There is no single "best" method, as the optimal technique can depend on the plant species, available equipment, and desired scale. However, modern techniques often outperform traditional methods in terms of efficiency and yield.
-
Modern Techniques: Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times with less solvent consumption compared to conventional methods.[5][6]
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods. While Soxhlet can be effective, it often requires longer extraction times and larger solvent volumes.[1][4][6]
For a comparative overview of different extraction methods for scopoletin (the aglycone of this compound), refer to the table below. While this data is for scopoletin, the trends in extraction efficiency are often similar for its glycoside.
Q3: How do I choose the right solvent for this compound extraction?
A3: Solvent selection is critical and depends on the polarity of this compound. Polar organic solvents are generally effective for extracting cardiac glycosides like this compound.[1]
-
Commonly Used Solvents: Ethanol and methanol are frequently used due to their ability to effectively dissolve these compounds.[1][4] Mixtures of ethanol and water can also be effective, as they balance polarity to enhance extraction.[7]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not dissolve the entire target compound. It's important to experiment with different ratios to find the optimal balance between yield and solvent consumption.[1][7]
Q4: My HPLC results for this compound are inconsistent. How can I troubleshoot my analytical method?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.[1][8] If you are experiencing inconsistent results, consider the following:
-
Method Validation: Ensure your HPLC method is properly validated for linearity, sensitivity, precision, and accuracy.[8]
-
Mobile Phase Composition: The composition of the mobile phase is crucial for good separation. A common mobile phase for scopoletin analysis is a mixture of 0.01M acetic acid, acetonitrile, and methanol.[4]
-
Detection Wavelength: Scopoletin, the chromophore of this compound, emits blue fluorescence under UV light (around 365 nm), which can be utilized for detection.[9]
-
Column Choice: A C18 column is commonly used for the separation of these compounds.[8]
Q5: Can this compound be converted to scopoletin during the extraction process?
A5: Yes, the glycosidic bond in this compound can be hydrolyzed to yield scopoletin and a glucose molecule. This can be influenced by factors such as pH and temperature. Some studies have noted that β-glucosidases present in the plant material can also catalyze this conversion.[10] If your target is this compound, it is important to use extraction conditions that minimize hydrolysis.
Data Presentation: Comparison of Extraction Methods for Scopoletin
The following table summarizes the yield of scopoletin from Morinda citrifolia (Noni) using different extraction techniques. While this data is for scopoletin, it provides valuable insights into the relative efficiencies of these methods which can be extrapolated to this compound extraction.
| Extraction Method | Scopoletin Yield (µg/g) | Relative Standard Deviation (%) |
| Maceration | 10.35 | 4.2 |
| Ultrasound-Assisted Extraction (UAE) | 12.82 | 3.5 |
| Microwave-Assisted Extraction (MAE) | 14.11 | 2.8 |
| Accelerated Solvent Extraction (ASE) | 15.23 | 1.9 |
Data adapted from a study on scopoletin extraction from Noni products.[5]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE. Optimal conditions may vary depending on the plant material.
-
Preparation of Plant Material:
-
Dry the plant material at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through an 80-mesh sieve).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of 70% ethanol (or another suitable solvent) to achieve a 1:20 solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 20 minutes at 25°C.[11]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Centrifuge the filtrate at approximately 1700 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.[11]
-
-
Quantification:
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Analyze the sample using a validated HPLC-PDA method.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a general HPLC method for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Shiseido C18 column (4.6 mm × 250 mm, 5.0 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient system of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., 235 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of dilutions to generate a calibration curve (e.g., 1.56–100 µg/mL).[8]
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on retention time and UV spectrum compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of scopoletin and its glycoside, this compound, derived from the phenylpropanoid pathway.
Caption: Biosynthesis pathway of scopoletin and this compound.[12][13]
General Workflow for this compound Extraction and Analysis
This diagram outlines the logical steps from plant material preparation to the final quantification of this compound.
Caption: Workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
addressing scopolin stability and degradation in aqueous solutions
Technical Support Center: Scopolin Aqueous Stability
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A: this compound is the 7-β-D-glucoside of scopoletin, a type of coumarin found in various plants.[1][2][3][4] Its stability is a critical concern for researchers because degradation can lead to a loss of the compound's intended biological activity and the formation of new, potentially interfering compounds. In experimental settings, from in vitro cell culture to preclinical formulation development, maintaining the concentration and integrity of this compound is essential for obtaining accurate and reproducible results.
Q2: What are the primary factors that influence this compound degradation in water?
A: The main factors affecting this compound stability in aqueous solutions are:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6][7]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of coumarin-based compounds.[6]
-
Enzymatic Activity: The presence of β-glucosidase enzymes can rapidly hydrolyze this compound into its aglycone form, scopoletin, and a glucose molecule.[8][9] This is a common consideration in biological matrices like plant extracts or cell lysates.
Q3: What are the main degradation products of this compound?
A: The primary degradation pathway for this compound is the hydrolysis of its glycosidic bond. This process yields scopoletin and glucose. Scopoletin itself can be subject to further degradation depending on the solution's conditions.
Q4: How can I prepare a stable aqueous stock solution of this compound?
A: this compound has limited solubility in aqueous buffers.[10] A recommended method is to first dissolve the solid this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where it is much more soluble.[10] This concentrated stock can then be diluted with the aqueous buffer of choice (e.g., PBS pH 7.2) to the final desired concentration. It is advised not to store the final aqueous solution for more than one day to minimize degradation.[10][11] For longer-term storage, aliquoted stock solutions in pure, anhydrous DMSO or DMF should be kept at -20°C or -80°C, protected from light.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in my experiment (confirmed by HPLC). | Enzymatic Degradation: Your sample (e.g., cell culture medium with supplements, plant extract) may contain β-glucosidase enzymes. | 1. Heat-inactivate biological components (e.g., serum) if possible. 2. Purify the this compound from crude extracts before use. 3. Include a β-glucosidase inhibitor in your experimental setup if compatible. |
| pH-Mediated Hydrolysis: The pH of your medium is too high (alkaline) or too low (acidic), accelerating hydrolysis. | 1. Measure and buffer the pH of your solution to a stable range (typically near neutral, pH 6-7.5). 2. Run a pilot stability test of this compound in your specific medium over your experimental timeframe. | |
| My this compound solution has turned yellow or brown. | Oxidation/Degradation: Scopoletin, the degradation product, and its subsequent oxidized forms can be colored. This indicates significant degradation has occurred. | 1. Discard the solution and prepare a fresh one. 2. Store stock solutions under an inert gas (argon or nitrogen) to minimize oxidation. 3. Protect solutions from light at all times using amber vials or by wrapping containers in foil. |
| Precipitate has formed in my final aqueous solution. | Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous buffer after dilution from the organic stock. | 1. Review the solubility limits. The solubility in a 1:4 DMF:PBS (pH 7.2) solution is approximately 0.20 mg/mL.[10] 2. Increase the proportion of the organic co-solvent if your experiment allows. 3. Prepare a more dilute solution. |
| I see a new, unexpected peak in my HPLC chromatogram. | Formation of Degradation Product: A new peak appearing alongside a decrease in the this compound peak often corresponds to the formation of scopoletin. | 1. Run a scopoletin standard to confirm the identity of the new peak by comparing retention times. 2. Review the troubleshooting steps for rapid loss of this compound to address the underlying cause of degradation. |
Quantitative Stability Data
Table 1: Factors Influencing this compound Degradation
| Factor | Condition | Effect on Stability | Notes |
| pH | Alkaline (pH > 8) | Decreased | Accelerates hydrolysis of the glycosidic bond. May also promote the opening of the lactone ring in the resulting scopoletin. |
| Neutral (pH 6 - 7.5) | Optimal | This compound is generally most stable in this pH range.[8] | |
| Acidic (pH < 5) | Decreased | Acid-catalyzed hydrolysis of the glycosidic bond can occur. | |
| Temperature | Elevated (> 40°C) | Decreased | Increases the rate of hydrolysis and other degradation reactions.[6][7] |
| Refrigerated (4°C) | Increased | Slows degradation. Recommended for short-term storage of aqueous solutions. | |
| Frozen (-20°C to -80°C) | Optimal | Recommended for long-term storage of organic stock solutions.[12] | |
| Light | UV or Sunlight | Decreased | Can induce photodegradation and isomerization.[6] Solutions should be protected from light. |
| Enzymes | β-glucosidases | Significantly Decreased | Catalyzes the rapid hydrolysis to scopoletin and glucose.[8] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound and Scopoletin
This protocol provides a general method for the simultaneous quantification of this compound and its primary degradant, scopoletin. Method parameters should be optimized for your specific HPLC system.
1. Materials:
-
HPLC system with a UV/PDA or mass spectrometer (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
This compound and scopoletin analytical standards.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Sample vials.
2. Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~340-345 nm (optimal for scopoletin) or ~339 nm for this compound.[10][11] A PDA detector scanning from 200-400 nm is ideal.
-
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: 70% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
3. Procedure:
-
Prepare Standards: Create a series of calibration standards for both this compound and scopoletin (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute your experimental samples to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject standards and samples.
-
Quantification: Identify peaks based on the retention times of the standards. Construct a calibration curve by plotting peak area against concentration for each standard. Use the resulting regression equation to calculate the concentration of this compound and scopoletin in your samples.[13][14]
Visualizations
This compound Degradation Pathway
The primary degradation route for this compound is the hydrolysis of the glycosidic bond, which can be catalyzed by acid, base, or enzymes.
Caption: Fig. 1: this compound Hydrolysis Pathway
Experimental Workflow for Stability Testing
This workflow outlines the key steps for assessing the stability of this compound under various experimental conditions.
Caption: Fig. 2: this compound Stability Study Workflow
References
- 1. Identification of QTLs affecting this compound and scopoletin biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of QTLs affecting this compound and scopoletin biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Genes to specialized metabolites: accumulation of scopoletin, umbelliferone and their glycosides in natural populations of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scopolamine Dosage for Consistent Memory Deficits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using scopolamine to induce consistent memory deficits in preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the degree of memory impairment between subjects at the same scopolamine dose. What are the potential causes and solutions?
A1: High variability is a common challenge in scopolamine-induced memory deficit models. Several factors can contribute to this issue:
-
Animal Strain and Stock: Different rodent strains and even different stocks of the same outbred strain (e.g., ICR mice) can exhibit varying sensitivities to scopolamine.[1] It is crucial to use a consistent and well-characterized animal supplier.
-
Circadian Rhythm: The timing of scopolamine administration and behavioral testing can significantly impact the extent of memory deficit. Studies have shown that the effects of scopolamine on memory can vary between the light and dark periods.[2] To minimize this variability, all experiments should be conducted at the same time of day.
-
Handling and Acclimation: Insufficient acclimation to the testing environment and handling procedures can lead to stress, which can confound the effects of scopolamine on memory. Ensure a proper habituation period before starting the experiment.
-
Individual Differences: As with any biological experiment, there will be inherent individual differences in drug metabolism and sensitivity.[3] Careful randomization of animals to treatment groups and using adequate sample sizes can help to mitigate the impact of individual variability.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent lighting, temperature, and noise levels in the experimental room.
-
Implement a Strict Dosing and Testing Schedule: Administer scopolamine and conduct behavioral tests at the same time each day.[2]
-
Thorough Habituation: Allow animals sufficient time to acclimate to the testing apparatus and experimental procedures before drug administration.
-
Consider a Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose of scopolamine for your specific strain and experimental conditions.
Q2: Our scopolamine-treated animals are hyperactive, which is interfering with the interpretation of our memory task results. How can we address this?
A2: Scopolamine can indeed induce non-specific behavioral effects, such as hyperactivity, which can be a confounding factor in memory assessment.[4]
-
Control for Locomotor Activity: It is essential to measure and report locomotor activity to dissociate the effects of scopolamine on memory from its effects on general activity. This can be done using an open-field test or by tracking distance moved in the behavioral apparatus.[5][6]
-
Dose Optimization: Higher doses of scopolamine are more likely to cause hyperactivity.[4] A dose-response study can help identify a dose that produces a reliable memory deficit with minimal impact on locomotor activity.
-
Task Selection: Some memory tasks are less susceptible to the confounding effects of hyperactivity than others. For example, in the Morris water maze, swim speed can be used as a covariate to statistically control for hyperactivity.[5]
Q3: We are not observing a consistent memory deficit even at higher doses of scopolamine. What could be the issue?
A3: Several factors could lead to a lack of a consistent memory deficit:
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the time between administration and testing are critical. Injectable routes generally produce more pronounced effects than non-injectable routes.[3][7] The peak effect of scopolamine can vary, so it's important to time the behavioral testing accordingly. Most studies administer scopolamine 15-30 minutes before the acquisition phase of the memory task.[6][8][9]
-
Drug Stability: Ensure that the scopolamine solution is properly prepared and stored to maintain its potency.
-
Task Difficulty: If the memory task is too easy, a ceiling effect may be observed, making it difficult to detect a drug-induced deficit. Conversely, a task that is too difficult may result in a floor effect in all groups. Adjusting the task parameters (e.g., inter-trial interval, complexity of the environment) can help.
-
Cholinergic System Interaction: Scopolamine's effects are mediated through the cholinergic system.[10] Factors that influence cholinergic function, such as age or other experimental manipulations, could alter the response to scopolamine.
Data Presentation: Scopolamine Dosage and Administration
The following tables summarize typical dosage ranges and administration protocols for inducing memory deficits in rodents. Note that optimal parameters may vary depending on the specific strain, age, and experimental conditions.
Table 1: Scopolamine Dosage for Morris Water Maze (MWM) in Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Pre-testing Interval | Reference |
| Rat | 0.4 - 3 | Intraperitoneal (i.p.) | 20-30 minutes | [11][12] |
| Mouse | 1 | Intraperitoneal (i.p.) | 30 minutes | [5][13] |
Table 2: Scopolamine Dosage for Novel Object Recognition (NOR) in Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Pre-testing Interval | Reference |
| Rat | 0.05 - 2 | Intraperitoneal (i.p.) | 20-30 minutes | [14][15] |
| Mouse | 1 | Intraperitoneal (i.p.) | 30 minutes | [8] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Memory Impairment in the Morris Water Maze (MWM)
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Habituation: Allow the animals to swim freely in the pool without the platform for 60 seconds one day before the start of the experiment.
-
Drug Administration: Administer scopolamine (e.g., 1 mg/kg, i.p. for mice) or vehicle 30 minutes before the acquisition phase.
-
Acquisition Phase (e.g., 4 days, 4 trials/day):
-
Place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to search for the hidden platform for a set time (e.g., 60 or 90 seconds).
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Protocol 2: Scopolamine-Induced Memory Impairment in the Novel Object Recognition (NOR) Task
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.[16]
-
Drug Administration: Administer scopolamine (e.g., 1 mg/kg, i.p. for mice) or vehicle 30 minutes before the familiarization phase.[8]
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set time (e.g., 5-10 minutes).
-
Record the total time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (T2) (e.g., 1-24 hours after T1):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set time (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) to assess recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the scopolamine group indicates impaired memory.
Visualizations
Caption: Experimental workflow for a typical scopolamine-induced memory deficit study.
Caption: Troubleshooting decision tree for common issues in scopolamine experiments.
References
- 1. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Within-day variation in spatial memory deficit induced by scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid attenuates scopolamine-induced spatial learning deficits in the water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Sinapic Acid on Scopolamine-Induced Learning and Memory Impairment in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. Effects of scopolamine and physostigmine on acquisition of morphine-treated rats in Morris water maze performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of glucose on scopolamine-induced learning deficits in rats performing the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Scopolin in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of scopolin's low bioavailability in in vivo experiments. The information is presented in a user-friendly question-and-answer format to directly tackle common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the primary reasons for this?
A1: The low oral bioavailability of this compound, and its aglycone scopoletin, is a well-documented challenge. Several factors contribute to this issue:
-
Poor Aqueous Solubility: this compound, being a coumarin glycoside, has limited solubility in aqueous solutions, which is the first barrier to its absorption in the gastrointestinal (GI) tract.
-
Rapid and Extensive Metabolism: Pharmacokinetic studies have shown that scopoletin undergoes rapid and extensive metabolism in the body.[1][2] this compound is likely hydrolyzed to scopoletin, which is then quickly metabolized, reducing the amount of the active compound reaching systemic circulation.
-
Low Membrane Permeability: The chemical structure of this compound may not be optimal for passive diffusion across the intestinal epithelium.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and rapid metabolism. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like polymeric micelles, solid lipid nanoparticles (SLNs), or liposomes can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.[3]
-
Co-administration with Bioenhancers: Compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and enhance the absorption of co-administered drugs.[4][5][6]
-
Structural Modification: While more complex, creating prodrugs of this compound could improve its physicochemical properties for better absorption.
-
Cyclodextrin Complexation: Encapsulating this compound in cyclodextrin molecules can increase its aqueous solubility and stability.
Q3: Are there any successful examples of enhancing the bioavailability of a similar compound in vivo?
A3: Yes, a study on scopoletin, the aglycone of this compound, demonstrated a significant enhancement of its oral bioavailability using a nanoformulation. Specifically, Soluplus® micelles (Sco-Ms) were used to encapsulate scopoletin.[3][7] This formulation resulted in a 4.38-fold increase in the area under the curve (AUC) and an 8.43-fold increase in the maximum plasma concentration (Cmax) in rats compared to the free drug.[3] This approach is highly relevant for this compound and provides a strong rationale for exploring similar nanoformulation strategies.
Troubleshooting Guides
Issue 1: Inconsistent and Low Bioavailability Data in Animal Studies
Possible Cause:
-
Poor aqueous solubility and degradation of this compound in the GI tract.
-
Variability in gut microbiota, which can hydrolyze the glycosidic bond of this compound.
-
Inconsistent dosing and handling of animals.
Troubleshooting Workflow:
References
- 1. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Scopolamine-Induced Amnesia Model: Technical Support & Troubleshooting Center
Welcome to the technical support center for the scopolamine-induced amnesia model. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting variability and ensuring the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the scopolamine-induced amnesia model?
A1: Scopolamine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] By blocking these receptors, particularly the M1 subtype in the brain, scopolamine inhibits the action of the neurotransmitter acetylcholine.[1] This disruption of the cholinergic system, which is crucial for learning and memory, leads to temporary cognitive deficits, including amnesia.[4][5] The model mimics some of the cholinergic deficits observed in Alzheimer's disease.[5][6]
Q2: How long do the amnestic effects of scopolamine last?
A2: The amnestic effects of scopolamine are transient. In rodents, memory impairment is typically observed when the substance is administered before training.[7] Deficits in retention can be observed at 1 day and 2 weeks post-training, but may not be present at longer intervals such as 4 or 6 weeks.[8] The duration and intensity of the effect are dose-dependent.[9]
Q3: Can scopolamine affect locomotor activity and introduce confounds?
A3: Yes, scopolamine can influence locomotor activity, which can confound the interpretation of cognitive tests.[10] Some studies report increased locomotor activity, while others may see a decrease depending on the dose and the animal's stress level.[11] It is crucial to assess locomotor activity independently to ensure that observed effects are due to cognitive impairment and not motor deficits.[6]
Q4: What are the key neurotransmitter systems affected by scopolamine beyond the cholinergic system?
A4: While the primary mechanism is cholinergic blockade, scopolamine also indirectly affects other neurotransmitter systems, which can contribute to its effects on memory and behavior. These include the glutamatergic, dopaminergic, serotonergic, and histaminergic systems.[12][13] For instance, scopolamine can increase dopamine release by inhibiting M2/4 muscarinic autoreceptors.[12][13]
Troubleshooting Guide
Problem 1: High Variability in Baseline Performance of Control Animals
| Possible Cause | Troubleshooting Step |
| Animal-related factors | Ensure animals are of a similar age, sex, and from the same supplier. Acclimatize animals to the housing facility for at least one week before experiments. Handle animals consistently to reduce stress.[14] |
| Environmental factors | Maintain consistent lighting, temperature, and noise levels in the experimental room. Perform behavioral testing at the same time of day to account for circadian rhythms. |
| Apparatus-related factors | Thoroughly clean the apparatus between trials to remove olfactory cues. Ensure the apparatus is free from any distracting stimuli. |
Problem 2: Inconsistent or No Amnestic Effect of Scopolamine
| Possible Cause | Troubleshooting Step |
| Inappropriate Scopolamine Dose | The dose of scopolamine is critical and can vary between species, strains, and even sexes.[9][15] Perform a dose-response study to determine the optimal dose that induces memory impairment without causing significant motor side effects. Doses in mice typically range from 0.3 to 3.0 mg/kg i.p.[7][16] |
| Incorrect Timing of Administration | Scopolamine is most effective at inducing amnesia when administered 20-30 minutes before the acquisition phase of a memory task.[6][8][16] Post-training administration has a much smaller effect on memory consolidation.[7] |
| Animal Strain and Sex Differences | Different rodent strains can exhibit varying sensitivity to scopolamine.[17] There is also evidence for sex-based differences in cholinergic functioning, which may affect the response to scopolamine.[15] Be consistent with the strain and sex of the animals used. |
| Habituation to Injection Stress | Repeated injections can cause stress, which may interfere with the amnestic effects of scopolamine. Handle animals and administer injections gently. Consider a saline injection habituation phase before the start of the experiment. |
Problem 3: Conflicting Results with a Test Compound
| Possible Cause | Troubleshooting Step |
| State-Dependent Learning | The cognitive state induced by scopolamine can become a contextual cue for the learned information. If a test compound reverses the scopolamine effect, the animal may not be able to retrieve the memory because the internal state is different. To test for this, administer scopolamine before both training and testing.[7] |
| Interaction with Scopolamine's Mechanism | The test compound may interact with the same neurotransmitter systems as scopolamine, leading to complex and unexpected results. Consider the pharmacological profile of your test compound and how it might interact with the cholinergic, dopaminergic, or other affected systems.[12] |
| Inappropriate Behavioral Task | The chosen behavioral task may not be sensitive enough to detect the effects of your test compound. Consider using a battery of tests that assess different aspects of memory (e.g., spatial, recognition, working memory).[4] |
Data Summary Tables
Table 1: Common Scopolamine Doses and Administration Routes in Rodents
| Animal Model | Dose Range (mg/kg) | Route of Administration | Timing Before Task | Reference(s) |
| Mice | 0.3 - 3.0 | Intraperitoneal (i.p.) | 20 - 30 minutes | [6][7][16][18] |
| Rats | 0.2 - 2.0 | Intraperitoneal (i.p.) | 20 - 30 minutes | [8] |
| Zebrafish | 200 µM | Immersion | 1 hour | [19] |
Table 2: Performance Metrics in Common Behavioral Tests with Scopolamine
| Behavioral Test | Typical Effect of Scopolamine | Key Performance Metric(s) | Reference(s) |
| Morris Water Maze (MWM) | Increased escape latency; less time in the target quadrant. | Escape Latency (s), Time in Target Quadrant (s) | [6][18] |
| Passive Avoidance Paradigm (PAP) | Decreased step-down latency. | Step-Down Latency (s) | [6][7] |
| Y-Maze | Decreased spontaneous alternation. | Percentage of Spontaneous Alternation | [18][20] |
| Novel Object Recognition (NOR) | Decreased discrimination index. | Discrimination Index (%) | [18][21] |
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular tank (e.g., 150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., titanium dioxide). A hidden platform is submerged 1 cm below the water surface in one quadrant.[6]
-
Acclimatization: Allow animals to swim freely in the maze for 60 seconds without the platform on the day before training.
-
Acquisition Phase (4 days):
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p. for mice) or vehicle 30 minutes before the first trial of each day.[6]
-
Gently place the animal into the water facing the wall of the tank at one of the four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 or 120 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Conduct 4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 5):
-
Remove the platform from the tank.
-
Place the animal in the quadrant opposite to where the platform was located.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the animal crosses the former platform location.
-
Passive Avoidance Paradigm (PAP) Protocol
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition/Training Trial (Day 1):
-
Place the animal in the light compartment.
-
After a short acclimatization period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Measure the latency to enter the dark compartment.
-
-
Retention/Test Trial (Day 2):
-
Administer scopolamine (e.g., 0.4 mg/kg, i.p. for mice) or vehicle 30 minutes before the trial.[6]
-
Place the animal in the light compartment and open the guillotine door.
-
Measure the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The maximum latency is typically set to 300 or 600 seconds.[7]
-
Visualizations
Caption: Scopolamine's primary mechanism of inducing amnesia.
Caption: A generalized experimental workflow for the scopolamine model.
Caption: Interacting signaling pathways in scopolamine-induced amnesia.
References
- 1. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. criver.com [criver.com]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. njppp.com [njppp.com]
- 7. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time dependent changes in anterograde scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond the blur: Scopolamine's utility and limits in modeling cognitive disorders across sexes - Narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-dependent effects of scopolamine on avoidance, locomotor activity, and rearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scopolamine differentially disrupts the behavior of male and female Wistar rats in a delayed nonmatching to position procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal [mdpi.com]
- 20. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
refinement of HPLC protocols for better scopolin peak resolution
Welcome to the technical support center for the refinement of High-Performance Liquid Chromatography (HPLC) protocols for enhanced scopolin peak resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound and related coumarins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC experiments for this compound analysis.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for this compound, where the peak is asymmetrical with a drawn-out tail, can be caused by several factors.[1][2] One common reason in reversed-phase chromatography is the interaction of the analyte with active sites on the silica-based stationary phase, such as exposed silanol groups. Basic compounds are particularly susceptible to this interaction. Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. An incorrect pH can lead to tailing.[2]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to increased silanol activity.
-
Contamination: Buildup of contaminants on the column can create active sites that cause tailing.[1]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[1]
-
Adjust Mobile Phase pH: A study determining this compound in rat plasma used a mobile phase of methanol and distilled water (22:78, v/v) containing 0.2% (v/v) glacial acetic acid.[4] The addition of a small amount of acid, like formic or acetic acid, can suppress the ionization of silanol groups and reduce tailing.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that may cause tailing.[1]
-
Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[1]
-
Consider a Different Column: If tailing persists, you might need to try a column with a different stationary phase or one that is specifically designed for low silanol activity.[5]
Question: My this compound peak is broad, leading to poor resolution. What can I do?
Answer:
Peak broadening can significantly impact resolution, making it difficult to accurately quantify this compound, especially in the presence of other closely eluting compounds.[1] Common causes include:
-
Column Issues: A void in the column packing, contamination, or general degradation of the stationary phase can lead to broader peaks.[1]
-
Mobile Phase Problems: An improperly prepared or degassed mobile phase can cause issues. If the mobile phase is not strong enough to elute the analyte efficiently, it can also lead to peak broadening.[2]
-
High Flow Rate: While a faster flow rate can shorten analysis time, an excessively high rate can decrease resolution and broaden peaks.[6]
-
Temperature Fluctuations: Inconsistent column temperature can affect the interaction between this compound and the stationary phase, resulting in variations in peak shape.[2]
Troubleshooting Steps:
-
Optimize Flow Rate: Try decreasing the flow rate to see if peak sharpness improves.[6]
-
Check Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade), are properly mixed, and thoroughly degassed.[1]
-
Control Column Temperature: Use a column oven to maintain a stable and consistent temperature throughout your analysis.[2]
-
Column Maintenance: If you suspect column contamination or degradation, flushing with a strong solvent may help. If the problem persists, the column may need to be replaced.[1]
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.
Question: I am observing split peaks for this compound. What is the cause?
Answer:
Split peaks are a clear indication of a problem in the chromatographic system. Potential causes include:
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, distorting the sample band as it enters the column.[3]
-
Injector Issues: Problems with the injector, such as a partially blocked needle or a scratched valve rotor, can lead to improper sample introduction and split peaks.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.
Troubleshooting Steps:
-
Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.[3]
-
Inspect and Clean the Injector: Check the injector for any blockages or damage.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent.
-
Replace the Column: If a column void is suspected, the column will likely need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A1: A common mobile phase for this compound analysis in reversed-phase HPLC is a mixture of methanol or acetonitrile and water.[4][5] A good starting point is methanol and water (22:78, v/v) with the addition of 0.2% glacial acetic acid.[4] Another option is a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[8]
Q2: Which type of HPLC column is recommended for this compound?
A2: A C18 column is frequently used and has been shown to be effective for the separation of this compound.[4][8] For challenging separations, a column with low silanol activity or end-capping can help to reduce peak tailing.[5]
Q3: How can I improve the resolution between this compound and other closely related coumarins?
A3: To improve the resolution between this compound and other coumarins, you can try the following:
-
Optimize the Mobile Phase: Adjust the organic solvent percentage or the pH of the aqueous phase. A gradient elution is often more effective than an isocratic one for separating multiple components.[9]
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, changing to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) may provide the necessary resolution.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution.[6]
Q4: What should I do if I see ghost peaks in my chromatogram?
A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are usually due to impurities in the mobile phase or carryover from a previous injection.[1] To address this, use high-purity HPLC-grade solvents, fresh buffers, and flush the injector and system thoroughly between runs.[1]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Quantification
This protocol is based on a method developed for the determination of this compound in rat plasma.[4]
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Methanol : Distilled Water (22:78, v/v) with 0.2% Glacial Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 338 nm |
| Injection Volume | 20 µL |
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 220 mL of HPLC-grade methanol with 780 mL of distilled water. Add 2 mL of glacial acetic acid. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare this compound standards and samples in the mobile phase.
-
Injection: Inject the samples and standards onto the column.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the calibration curve.
Protocol 2: Gradient UHPLC-MS Method for Coumarin Analysis (including this compound)
This protocol is adapted from a method used for the identification and quantification of coumarins in Arabidopsis thaliana.[8]
| Parameter | Condition |
| Column | C18, 1.8 µm particle size, 2.1 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0 min, 10% B; 16 min, 70% B; 18 min, 99% B; 18.01 min, 10% B; 20 min, 10% B |
| Detection | Mass Spectrometry (MS) |
Methodology:
-
Mobile Phase Preparation: Prepare mobile phase A and B using high-purity solvents and additives. Degas both solutions.
-
System Equilibration: Equilibrate the UHPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare standards and samples in a suitable solvent, preferably the initial mobile phase composition.
-
Injection and Gradient Elution: Inject the sample and run the gradient program as specified.
-
Data Analysis: Analyze the data using the mass spectrometer software to identify and quantify this compound and other coumarins based on their mass-to-charge ratio and retention time.
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution in HPLC.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A high-performance liquid chromatographic method for determination of this compound in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Scopoletin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations [mdpi.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Managing Side Effects of Scopolin Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects during the administration of scopolin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Disclaimer: Direct experimental data on the side effects of this compound is limited. Much of the available safety information is for its aglycone, scopoletin, or is based on in silico predictions. The guidance provided herein is based on the available data for this compound, scopoletin, and general principles of coumarin glycoside toxicology. Researchers should always conduct pilot studies to determine the optimal dose and to monitor for any adverse effects in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound?
A1: this compound is predicted to have low acute oral toxicity. An in silico study predicted a median lethal dose (LD50) of 5000 mg/kg, which falls into toxicity class 5 (unlikely to present an acute hazard). However, the same study suggested a potential for immunotoxicity. Its aglycone, scopoletin, has been shown to have a low toxicity profile in animal studies, with an oral LD50 in rats greater than 2000 mg/kg.[1] In short-term studies with scopoletin, no obvious acute toxicity signs, changes in body weight, or behavioral variations were observed at doses of 10, 50, and 100 mg/kg in rats.[1]
Q2: What are the potential side effects of this compound administration in animal studies?
A2: While direct evidence for this compound is scarce, based on its classification as a coumarin glycoside and in silico predictions, potential side effects to monitor for include:
-
Bleeding or Coagulopathy: Some coumarin compounds can interfere with vitamin K metabolism, potentially leading to an increased risk of bleeding.
-
Immunotoxicity: In silico models predict a potential for this compound to have immunotoxic effects. This could manifest as alterations in immune cell populations or function.
-
General malaise: As with the administration of any substance, animals may experience non-specific signs of discomfort such as lethargy, reduced food and water intake, or changes in grooming behavior.
Q3: How should I monitor for these potential side effects?
A3: Regular and careful monitoring of the animals is crucial. This should include:
-
Daily observation: Check for any changes in behavior, appearance (e.g., ruffled fur), activity levels, and food and water consumption.
-
Body weight: Monitor body weight regularly (e.g., daily or every other day) as weight loss can be an early indicator of an adverse effect.
-
Clinical signs of bleeding: Visually inspect for any signs of bleeding, such as nosebleeds, blood in the urine or feces, or hematomas.
-
Immunotoxicity monitoring: For studies where immunotoxicity is a concern, a more detailed assessment may be required, including analysis of lymphoid organ weights, complete blood counts with differentials, and functional immune assays.
Q4: What should I do if I observe adverse effects in my animals?
A4: If you observe any adverse effects, it is important to take immediate action:
-
Consult with a veterinarian: A veterinarian experienced with laboratory animals can provide guidance on the appropriate course of action.
-
Reduce the dose or discontinue administration: Depending on the severity of the side effects, it may be necessary to lower the dose of this compound or temporarily halt the administration.
-
Provide supportive care: This may include providing supplemental nutrition and hydration, as well as analgesics if there are signs of pain.
-
Document all observations: Keep detailed records of all observed side effects, including the onset, duration, and severity. This information is valuable for interpreting your study results and for planning future experiments.
Troubleshooting Guides
Guide 1: Managing Potential Coagulopathy (Bleeding)
If you suspect that this compound is causing a bleeding disorder in your animals, the following steps can be taken:
1. Clinical Signs to Monitor:
-
Spontaneous bleeding from the nose, gums, or rectum.
-
Petechiae (small red or purple spots) on the skin or mucous membranes.
-
Hematomas (bruises).
-
Prolonged bleeding from minor cuts or injection sites.
-
Pale mucous membranes (indicative of anemia).
-
Lethargy and weakness.
2. Diagnostic Steps:
-
Coagulation panel: If bleeding is observed, a blood sample can be collected to assess coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Complete Blood Count (CBC): To check for anemia (low red blood cell count) and thrombocytopenia (low platelet count).
3. Treatment Protocol:
-
Vitamin K1 Administration: If a coumarin-induced coagulopathy is suspected, Vitamin K1 is the specific antidote.
-
Dosage for rodents: An initial dose of 2.2 mg/kg of Vitamin K1 can be administered subcutaneously (SC). This can be followed by 1.1 mg/kg SC every 12 hours until bleeding subsides. Subsequently, oral Vitamin K1 at 1.1 mg/kg can be given twice daily with food to enhance absorption.[2]
-
Duration of treatment: The duration of Vitamin K1 therapy will depend on the severity of the coagulopathy and the half-life of the anticoagulant effect. For long-acting compounds, treatment may be required for several weeks.[2]
-
Guide 2: Monitoring for Potential Immunotoxicity
Based on in silico predictions of immunotoxicity, it is prudent to monitor for changes in the immune system, particularly in longer-term studies.
1. Key Parameters to Monitor:
-
Lymphoid Organ Weights: At the end of the study, the weights of the spleen and thymus should be recorded. Significant changes in the weight of these organs can indicate an immunotoxic effect.
-
Histopathology: Microscopic examination of lymphoid tissues (spleen, thymus, lymph nodes) can reveal changes in cellularity and architecture.
-
Complete Blood Count (CBC) with Differential: To assess changes in the numbers of different white blood cell populations (e.g., lymphocytes, neutrophils).
-
Functional Immune Assays: For a more in-depth assessment, functional assays can be performed. The T-cell dependent antibody response (TDAR) assay is a widely accepted method for evaluating immune function.
2. Experimental Protocol: T-Dependent Antibody Response (TDAR) Assay
This protocol provides a general overview of the TDAR assay in mice.
-
Objective: To assess the ability of the immune system to mount a primary antibody response to a T-cell dependent antigen, typically sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH).
-
Methodology:
-
Animal Groups: Include a vehicle control group, a positive control group (e.g., a known immunosuppressant like cyclophosphamide), and this compound-treated groups at various doses.
-
Immunization: On a specific day of the study (e.g., day 21 of a 28-day study), immunize the animals with the T-dependent antigen (e.g., intravenous injection of SRBC).
-
Sample Collection: At the peak of the primary antibody response (typically 4-5 days after immunization for IgM), collect blood samples for serum and spleens for lymphocyte isolation.
-
Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the levels of antigen-specific IgM and IgG antibodies in the serum.
-
Plaque-Forming Cell (PFC) Assay: Quantify the number of antibody-secreting cells in the spleen.
-
-
-
Interpretation: A significant decrease in the antibody response in the this compound-treated groups compared to the vehicle control group would suggest an immunosuppressive effect.
Quantitative Data
Table 1: Acute Toxicity of this compound and Scopoletin
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | In silico | Oral | 5000 mg/kg | |
| Scopoletin | Rat | Oral | >2000 mg/kg | [1] |
Table 2: Dosing of Scopoletin in Animal Studies without Observed Adverse Effects
| Animal Model | Route of Administration | Dose | Duration | Observed Effects | Reference |
| Rat | Oral | 10, 50, 100 mg/kg | 14 days | No obvious acute toxicity signs, no change in body weight or behavior | [1] |
Visualizations
References
Technical Support Center: Enhancing Scopolin Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of scopolin for in vitro experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
This compound is sparingly soluble in aqueous buffers.[1] It exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Q2: What is the recommended method for preparing a this compound stock solution?
To prepare a stock solution, dissolve this compound in an organic solvent of choice, such as DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before use.[1]
Q3: How can I prepare an aqueous working solution of this compound for my in vitro experiments?
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1] A 1:4 solution of DMF:PBS (pH 7.2) can be used.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q4: What are the known signaling pathways affected by this compound?
This compound has been shown to attenuate hepatic steatosis through the activation of SIRT1-mediated signaling cascades.[2][3] Its aglycone, scopoletin, has been reported to be involved in multiple signaling pathways, including PI3K/Akt/mTOR, NF-κB, and apoptosis/p53 signaling.[4][5][6][7]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 | [1] |
| Dimethylformamide (DMF) | ~30 | [1] |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 | [1] |
Note: The related compound, scopoletin, has different solubility properties. For instance, its solubility is approximately 2 mg/mL in ethanol, 30 mg/mL in DMSO, and 50 mg/mL in DMF.[8][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMF
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the anhydrous DMF with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the appropriate volume of purged DMF to the this compound powder to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. Stability is reported to be at least 4 years at this temperature.[1]
Protocol 2: Preparation of an Aqueous this compound Working Solution
Objective: To prepare a this compound working solution in an aqueous buffer suitable for in vitro assays.
Materials:
-
This compound stock solution in DMF (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
In a sterile microcentrifuge tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to prepare a 0.20 mg/mL solution, add 1 part of a 1 mg/mL this compound stock in DMF to 4 parts of PBS.
-
Ensure the final concentration of DMF in the working solution is compatible with your experimental system and below cytotoxic levels.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store the aqueous solution for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition to aqueous buffer | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMF) is sufficient to maintain solubility. A 1:4 ratio of DMF to aqueous buffer is a good starting point.[1]- Prepare a more dilute working solution.- Consider using a different co-solvent if DMF is not suitable for your assay. |
| The aqueous buffer is at an inappropriate pH or temperature. | - Check the pH of your buffer. While specific data for this compound is limited, the solubility of similar compounds can be pH-dependent.- Ensure the buffer is at room temperature or 37°C during preparation of the working solution, as temperature can affect solubility.[10] | |
| The aqueous solution has been stored for too long. | - Always prepare fresh aqueous working solutions of this compound immediately before use.[1] | |
| Inconsistent experimental results | Degradation of this compound in the stock or working solution. | - Store stock solutions at -20°C and protect from light.[1]- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- As mentioned, always use freshly prepared aqueous working solutions. |
| The solvent (e.g., DMSO, DMF) is affecting the cells or assay. | - Perform a solvent control experiment to determine the maximum tolerable concentration of the solvent in your assay.[11]- Keep the final solvent concentration consistent across all experimental conditions. | |
| Difficulty dissolving this compound powder in the initial solvent | The this compound powder has absorbed moisture. | - Ensure this compound is stored in a desiccator.- Use anhydrous solvents. |
| Insufficient mixing. | - Vortex the solution for an adequate amount of time. Gentle warming in a 37°C water bath may aid dissolution, but monitor for any potential degradation. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental procedures and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified diagram of signaling pathways potentially affected by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Sirtuin activator | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 7. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variation in scopolin extract preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation during scopolin extract preparation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | This compound has moderate polarity. Use hydro-alcoholic solvents (e.g., 50-70% ethanol or methanol in water) as they have been shown to be effective.[1][2] For non-polar co-extractives, consider a preliminary wash with a non-polar solvent like hexane. |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Time: Ensure sufficient extraction time (e.g., several hours for maceration, or as optimized for methods like UAE and MAE).[3][4] Temperature: Moderate heat can increase extraction efficiency, but excessive heat can degrade this compound.[5] For maceration, room temperature with agitation is common. For other methods, temperature optimization is crucial.[3][4] Solvent-to-Solid Ratio: A low ratio can lead to incomplete extraction. Increase the solvent volume to ensure the plant material is fully submerged and allows for effective mass transfer.[6][7][8][9] | |
| Incomplete Cell Lysis: Plant cell walls may not be adequately disrupted to release this compound. | Ensure the plant material is finely and uniformly ground. Consider using extraction techniques that promote cell disruption, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[10] | |
| Poor Quality Raw Material: The concentration of this compound in the plant material may be inherently low due to factors like genetics, harvest time, or storage conditions.[11][12] | Source plant material from reputable suppliers with clear documentation on species, harvest time, and storage.[13][14] Analyze a sample of the raw material for this compound content before large-scale extraction. | |
| High Batch-to-Batch Variation in this compound Content | Inconsistent Raw Material: Variations in plant genetics, growing conditions, and harvest time significantly impact this compound content.[5][11][12] | Implement stringent quality control for incoming raw materials, including macroscopic and microscopic identification and phytochemical profiling of a representative sample from each batch.[13][14] |
| Lack of Standardized Extraction Protocol: Deviations in extraction parameters between batches will lead to variable yields.[5][15] | Develop and strictly adhere to a Standard Operating Procedure (SOP) for the entire extraction process, from grinding the plant material to drying the final extract.[16] | |
| Inconsistent Solvent-to-Solid Ratio: Manually measuring large volumes of solvent and plant material can introduce variability. | Use calibrated equipment for all measurements. For larger batches, consider automated dispensing systems. | |
| Post-Extraction Degradation: this compound may degrade if the extract is not handled or stored properly. | Protect the extract from light and high temperatures. Store in airtight containers in a cool, dark place or under refrigeration.[15][17] | |
| Presence of Impurities in the Final Extract | Co-extraction of Undesired Compounds: The chosen solvent may be extracting other compounds with similar polarity to this compound. | Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a more polar solvent for this compound.[15] |
| Formation of Emulsions during Liquid-Liquid Extraction: This is common when dealing with plant extracts containing fats and surfactants, trapping the target compound and impurities.[18] | To prevent emulsions, gently swirl or invert the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of a different organic solvent, adding a brine solution, or centrifuging the mixture.[18] | |
| Inadequate Filtration: Particulate matter from the plant material may remain in the extract. | Use appropriate filtration methods, such as vacuum filtration with a suitable filter paper or membrane, to clarify the extract.[3] | |
| Inaccurate Quantification of this compound | Matrix Effects in HPLC Analysis: Other compounds in the extract can interfere with the detection of this compound. | Develop a robust HPLC method with a gradient elution to ensure good separation of this compound from other components. Use a diode-array detector (DAD) to check for peak purity.[19] |
| Inadequate Method Validation: The analytical method may not be linear, accurate, or precise for the given sample matrix. | Validate the HPLC method according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][20] | |
| Standard Degradation: The this compound standard used for calibration may have degraded. | Store the this compound standard as recommended by the supplier, typically in a cool, dark, and dry place. Prepare fresh standard solutions regularly. |
Frequently Asked Questions (FAQs)
1. What is the most significant factor causing batch-to-batch variation in this compound extracts?
The most significant factor is the inherent variability of the botanical raw material.[5][11][12] Factors such as the plant's genetics, geographical source, climate during growth, time of harvest, and post-harvest handling can all dramatically affect the concentration of this compound.[11][12]
2. Which extraction solvent is best for this compound?
There is no single "best" solvent, as the optimal choice can depend on the specific plant material and the desired purity of the final extract. However, studies have shown that hydro-alcoholic mixtures, such as 50% ethanol or methanol in water, are highly effective for extracting this compound.[1][2] It is recommended to perform small-scale comparative extractions with different solvents and solvent ratios to determine the most efficient system for your specific application.
3. How can I improve the purity of my this compound extract?
To improve purity, consider a sequential extraction approach. Begin with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Afterward, extract the defatted plant material with a more polar solvent, such as a methanol-water or ethanol-water mixture, to isolate the this compound.[15] Further purification can be achieved through techniques like column chromatography.[21]
4. What are the recommended storage conditions for this compound extracts?
To prevent degradation, this compound extracts should be stored in airtight, light-resistant containers in a cool and dark environment.[15] For long-term storage, refrigeration or freezing is advisable. Always re-evaluate the this compound content if the extract has been stored for an extended period.
Experimental Protocols
Maceration for this compound Extraction
This protocol is a basic method suitable for initial small-scale extractions.
-
Preparation of Plant Material:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine, uniform powder.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a stoppered container.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Seal the container and allow it to stand at room temperature for at least 3 days, with frequent agitation (e.g., shaking or stirring).[3][4]
-
-
Filtration and Concentration:
-
Strain the mixture to separate the liquid extract (micelle) from the solid plant material (marc).[3]
-
Press the marc to recover any remaining liquid and combine it with the initial extract.
-
Filter the combined extract through a suitable filter paper to remove any fine particles.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight, for example, in a vacuum oven.
-
Store the dried extract in an airtight, light-resistant container in a cool, dark place.
-
HPLC-DAD Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of methanol and water containing 0.1% v/v formic acid. A common starting point is a 30:70 (v/v) mixture of methanol and acidified water.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 340-366 nm for this compound.[1][19]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the dried this compound extract, dissolve it in methanol, and sonicate for 15-20 minutes.[1] Dilute the solution with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original extract.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway.[22][23][24][25][26]
General Workflow for Minimizing Batch-to-Batch Variation
Caption: Workflow for consistent this compound extract production.
References
- 1. oaji.net [oaji.net]
- 2. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Standard operating procedure for the collection and preparation of voucher plant specimens for use in the nutraceutical industry | Semantic Scholar [semanticscholar.org]
- 14. Standard operating procedure for the collection and preparation of voucher plant specimens for use in the nutraceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Effects of Scopolin on the Cholinergic System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of scopolin on the cholinergic system. Contrary to what its name might suggest, current scientific evidence does not validate this compound as an anticholinergic agent. Instead, research identifies it as an acetylcholinesterase (AChE) inhibitor. This guide will clarify the distinction between this compound and the well-known anticholinergic drug, scopolamine, presenting the available in vivo experimental data to delineate their opposing mechanisms of action.
Section 1: this compound vs. Scopolamine: A Critical Pharmacological Distinction
A common point of confusion arises from the similar nomenclature of this compound and scopolamine. However, their effects on the cholinergic system are fundamentally different.
-
This compound : A naturally occurring coumarin glucoside. In vivo studies have demonstrated that this compound acts as an acetylcholinesterase (AChE) inhibitor .[1][2][3] By inhibiting the enzyme that breaks down acetylcholine, this compound effectively increases the concentration and duration of action of acetylcholine in the synapse.
-
Scopolamine : A tropane alkaloid that functions as a non-selective muscarinic receptor antagonist .[4][5] It competitively blocks acetylcholine from binding to its receptors, thereby inhibiting cholinergic transmission.[6][7] This blockade is the basis of its well-documented anticholinergic effects.
Section 2: In Vivo Evidence of this compound's Pro-Cholinergic Activity
The most direct in vivo evidence for this compound's mechanism of action comes from studies measuring its effect on neurotransmitter levels in the brain. These experiments reveal an increase in acetylcholine, which is consistent with AChE inhibition, not anticholinergic activity.
Experimental Protocol: In Vivo Microdialysis in Rats
A key experimental method used to determine the in vivo effects of this compound on neurochemistry is microdialysis in freely moving rats.
-
Objective : To measure the real-time effect of this compound and its aglycone, scopoletin, on extracellular acetylcholine (ACh) concentrations in the brain.[2]
-
Methodology :
-
A microdialysis probe is surgically implanted into the hippocampus of a rat.
-
The probe is perfused with artificial cerebrospinal fluid, and baseline samples of the extracellular fluid (dialysate) are collected.
-
A precise dose of the test compound (this compound) is administered directly into the cerebral ventricles (intracerebroventricularly, i.c.v.).
-
Dialysate samples continue to be collected to monitor changes in ACh levels following the injection.
-
The concentration of ACh in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[2]
-
Data Summary: this compound's Effect on Brain Acetylcholine Levels
The following table summarizes the quantitative results from the pivotal in vivo microdialysis study, comparing this compound to its aglycone (scopoletin) and a known AChE inhibitor (galanthamine).
| Compound | Dose (i.c.v.) | Peak Increase in Extracellular ACh (vs. Basal Release) | Reference(s) |
| This compound | 2 µmol | ~300% | [1][2] |
| Scopoletin | 2 µmol | ~170% | [1][2] |
| Galanthamine (Positive Control) | 2 µmol | ~170% | [1][2] |
Section 3: Comparative Analysis with Scopolamine (A True Anticholinergic)
To highlight the difference in pharmacological action, this section details the established in vivo anticholinergic effects of scopolamine, which are opposite to those observed with this compound.
Key Experimental Protocols for Assessing Anticholinergic Activity
In vivo validation of anticholinergic effects typically involves assays that measure the central and peripheral blockade of the cholinergic system.
-
Central Anticholinergic Activity (Neuroprotection Assay) : This is often assessed by the ability of a compound to protect against the lethal effects of a potent AChE inhibitor like physostigmine. By blocking muscarinic receptors in the central nervous system (CNS), an anticholinergic drug can prevent fatal overstimulation.[8]
-
Peripheral Anticholinergic Activity (Mydriasis Assay) : A classic peripheral sign of anticholinergic action is the dilation of the pupils (mydriasis). This occurs due to the blockade of muscarinic receptors in the circular muscles of the iris. Pupil diameter is measured in animals following administration of the test compound.[8]
-
Cognitive Impairment Models : Scopolamine is a standard pharmacological tool used to induce transient memory and learning deficits in animal models. This effect is a direct result of the blockade of central muscarinic receptors crucial for cognitive function.[6][9][10]
Data Summary: In Vivo Anticholinergic Effects of Scopolamine
The table below presents data from representative studies demonstrating scopolamine's central and peripheral anticholinergic effects.
| Experimental Test | Animal Model | Scopolamine Dose & Route | Key Anticholinergic Effect Observed | Reference(s) |
| Cognitive Function | Mice | 1 mg/kg (i.p.) | Impaired spatial memory in the multiple T-maze task. | [5] |
| Cognitive Function | Mice | 20 µg (i.c.v.) | Deficits in T-maze alternation and novel object recognition. | [9][10] |
| CNS vs. Peripheral Effects | Mice | N/A | Demonstrates both central (anti-physostigmine) and peripheral (mydriasis) activity. | [8] |
| Cardiovascular System | Humans | 0.5 mg (i.v.) | A characteristic decrease in heart rate. | [6] |
Section 4: Visualizing the Contrasting Mechanisms
The following diagrams illustrate the opposing actions of this compound and scopolamine at the cholinergic synapse and outline a standard workflow for validating anticholinergic activity.
Diagram 1: Comparative Mechanisms at the Cholinergic Synapse
This diagram visually contrasts how this compound enhances and scopolamine blocks cholinergic signaling.
Caption: Cholinergic synapse showing AChE inhibition by this compound and receptor blockade by scopolamine.
Diagram 2: Standard Experimental Workflow for Anticholinergic Validation
This flowchart outlines a typical process for assessing a compound for potential central and peripheral anticholinergic properties in vivo.
Caption: Workflow for in vivo validation of central and peripheral anticholinergic effects.
Conclusion
Based on the available in vivo data, this compound does not exhibit anticholinergic effects. The evidence strongly supports its classification as an acetylcholinesterase inhibitor, a mechanism that enhances rather than blocks cholinergic neurotransmission. This places its pharmacological action in direct opposition to the muscarinic antagonist scopolamine. For professionals in drug discovery and development, it is imperative to recognize this distinction. Future research on this compound should be directed toward its potential as a pro-cholinergic agent for conditions characterized by cholinergic deficits, such as Alzheimer's disease, rather than for applications requiring anticholinergic activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylcholinesterase inhibitory activity of this compound and scopoletin discovered by virtual screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]
Scopolin and Atropine: A Comparative Analysis of their Interaction with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of scopolin (scopolamine) and atropine, two well-known tropane alkaloids, and their effects on muscarinic acetylcholine receptors (mAChRs). Both compounds are competitive antagonists at these receptors, playing crucial roles in medicine and neuroscience research. This document outlines their binding affinities, functional activities, and the experimental methodologies used to determine these properties.
Introduction to this compound and Atropine
Scopolamine and atropine are structurally similar compounds that act as non-selective competitive antagonists of muscarinic acetylcholine receptors.[1][2] This means they bind to the same site as the endogenous neurotransmitter acetylcholine (ACh) but do not activate the receptor, thereby blocking ACh-mediated signaling.[3] Their ability to inhibit parasympathetic nerve effects has led to their use in various clinical applications, including the treatment of nausea and vomiting, bradycardia, and as mydriatic agents.[4][5] Despite their structural similarities, subtle differences in their receptor interactions can lead to distinct pharmacological profiles.
Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for scopolamine and atropine at the five human muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | Scopolamine (Ki, nM) | Atropine (Ki, nM) |
| M1 | 0.41[6] | 1.2 - 2.4[1] |
| M2 | 5.3[7] | ~1[1] |
| M3 | 0.34[7] | ~1[1] |
| M4 | 0.38[7] | ~1[1] |
| M5 | 0.34[7] | Data not readily available |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
As the data indicates, both scopolamine and atropine exhibit high affinity for all muscarinic receptor subtypes, generally in the nanomolar range, confirming their non-selective nature.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. The five subtypes are broadly classified based on their primary G protein coupling:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The antagonistic action of scopolamine and atropine blocks these signaling cascades.
Experimental Protocols
The characterization of scopolamine and atropine's interaction with muscarinic receptors relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds like scopolamine and atropine by measuring their ability to displace a radiolabeled ligand from the receptor.[2][8]
Objective: To determine the Ki of scopolamine and atropine for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled scopolamine and atropine.
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor (scopolamine or atropine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which is a downstream effect of M1, M3, and M5 receptor activation.[9][10]
Objective: To determine the functional potency (IC50) of scopolamine and atropine in blocking agonist-induced calcium mobilization.
Materials:
-
Whole cells stably expressing a Gq-coupled muscarinic receptor subtype (M1, M3, or M5).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Scopolamine and atropine.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (scopolamine or atropine) to the wells and incubate for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (e.g., the EC80 concentration) into the wells. Immediately record the change in fluorescence over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
Both scopolamine and atropine are potent, non-selective competitive antagonists of muscarinic acetylcholine receptors. While they share a high affinity across the five receptor subtypes, subtle differences in their binding kinetics and potential interactions with other receptor systems may contribute to their distinct clinical and physiological effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other muscarinic receptor ligands.
References
- 1. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amnesic Agents in Cognitive Research: Scopolamine vs. Benzodiazepines and NMDA Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of an appropriate amnesic agent is a critical step in designing robust cognitive studies. This guide provides an objective comparison of scopolamine, a commonly used muscarinic antagonist, with other prominent amnesic agents, including the benzodiazepine lorazepam and the NMDA receptor antagonist MK-801. The information presented is supported by experimental data to aid in the informed selection of these pharmacological tools.
Executive Summary
Scopolamine, lorazepam, and MK-801 induce amnesia through distinct neurochemical pathways, resulting in different cognitive deficit profiles. Scopolamine primarily disrupts cholinergic signaling, affecting memory acquisition and consolidation.[1] Lorazepam, a benzodiazepine, enhances GABAergic inhibition, leading to anterograde amnesia. In contrast, MK-801 blocks glutamatergic neurotransmission via NMDA receptors, impacting spatial and recognition memory. The choice of agent should, therefore, be guided by the specific cognitive domain under investigation.
Comparative Performance Data
The following tables summarize the quantitative effects of scopolamine, lorazepam, and MK-801 on various cognitive tasks, as reported in preclinical and clinical studies.
Table 1: Effects of Scopolamine and Lorazepam on Human Memory and Attention
| Cognitive Task | Scopolamine (0.5 mg, SC) | Lorazepam (2.5 mg, PO) | Key Findings |
| Immediate Recall | Impaired | Unaffected | Scopolamine primarily affects the early stages of information processing and attention.[2] |
| Delayed Recall | Unaffected | Impaired | Lorazepam has a more pronounced effect on the later stages of memory acquisition and encoding.[2] |
| Attention & Vigilance | Impaired | Impaired | Both agents significantly impair performance on attentional tasks compared to placebo.[2] |
| Logical Reasoning | No effect | Prolonged problem-solving time | Lorazepam, but not scopolamine, impacts higher-order cognitive processes like reasoning.[2] |
| Working Memory | Greater impairment in maintenance (rehearsal) | Greater impairment in manipulation | The two drugs show differential effects on the sub-processes of working memory.[3] |
Table 2: Effects of Scopolamine and MK-801 on Rodent Memory Tasks
| Behavioral Task | Scopolamine | MK-801 | Key Findings |
| Morris Water Maze (Spatial Memory) | Impaired acquisition and retention | Impaired acquisition and retention | Both drugs induce deficits in spatial learning and memory.[4][5] |
| Novel Object Recognition (Recognition Memory) | Impaired | Impaired | Both cholinergic and glutamatergic pathways are crucial for object recognition memory.[6] |
| Repeated Sequence Acquisition | Increased skipping errors | Increased perseverative errors | The pattern of errors suggests different underlying mechanisms of learning impairment.[7] |
Signaling Pathways and Mechanisms of Action
The distinct effects of these amnesic agents stem from their interaction with different neurotransmitter systems.
Scopolamine and the Cholinergic Pathway
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist.[8] By blocking these receptors, it disrupts the normal function of the cholinergic system, which is crucial for learning and memory.[9][10] This antagonism is thought to reduce cholinergic neurotransmission, leading to impairments in memory acquisition and consolidation.[1]
Benzodiazepines and the GABAergic Pathway
Benzodiazepines, such as lorazepam, are positive allosteric modulators of the GABA-A receptor.[11] They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA.[11][12] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in sedative and amnesic effects.[11][13]
MK-801 and the Glutamatergic Pathway
MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor.[14] It blocks the ion channel of the receptor, preventing the influx of calcium and sodium ions that is necessary for synaptic plasticity and memory formation.[15][16] This disruption of glutamatergic neurotransmission leads to cognitive deficits, particularly in spatial and recognition memory.[14]
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess the cognitive effects of these amnesic agents are provided below.
Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[17] Visual cues are placed around the room to serve as spatial references.[17]
-
Procedure:
-
Acclimation: Mice are allowed to swim freely in the pool without the platform for a short period to acclimate.
-
Acquisition Phase (4-5 days): Mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[4] If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to it.[4]
-
Probe Trial (Day after acquisition): The platform is removed, and the mouse is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: The amnesic agent is typically administered intraperitoneally (i.p.) 30 minutes before the first training trial each day.[4]
Passive Avoidance Task (for Fear-Motivated Learning and Memory)
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. Due to their natural aversion to light, rodents will typically enter the dark compartment. Upon entry, the door closes, and a brief, mild foot shock is delivered.[18]
-
Retention Trial (e.g., 24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.[18] A longer latency indicates better memory of the aversive experience.
-
-
Drug Administration: The amnesic agent is administered before the acquisition trial to assess its effect on learning, or immediately after to assess its effect on memory consolidation.[19]
Novel Object Recognition Test (for Recognition Memory)
-
Apparatus: An open-field arena. A set of two identical objects and one novel object are required.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena to acclimate.[20]
-
Familiarization/Training Trial (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 10 minutes).[20]
-
Retention Interval: A delay is imposed (e.g., 1 hour to 24 hours).
-
Test/Choice Trial (T2): One of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is recorded.[20] A preference for the novel object indicates recognition memory.
-
-
Drug Administration: The amnesic agent can be administered before the training trial to assess its effect on memory encoding or before the test trial to assess its effect on memory retrieval.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of an amnesic agent on cognition.
Conclusion
Scopolamine, lorazepam, and MK-801 are valuable tools for inducing amnesia in cognitive research, each with a distinct mechanism of action and a corresponding profile of cognitive deficits. Scopolamine is well-suited for studying the role of the cholinergic system in memory formation. Lorazepam is a potent inducer of anterograde amnesia, making it useful for investigating the processes of memory encoding. MK-801 provides a model for glutamatergic hypofunction and its impact on spatial and recognition memory. The selection of the most appropriate agent will depend on the specific research question and the cognitive domains of interest. Careful consideration of the experimental protocol, including the timing of drug administration and the choice of behavioral assays, is essential for obtaining reliable and interpretable results.
References
- 1. Cholinergic influence on memory stages: A study on scopolamine amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine and lorazepam exert different patterns of effects in a test battery assessing stages of information processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of scopolamine and lorazepam on working memory maintenance versus manipulation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopolamine and MK801-induced working memory deficits in rats are not reversed by CBD-rich cannabis extracts [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine and MK-801 impair recognition memory in a new spontaneous object exploration task in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of error patterns produced by scopolamine and MK-801 on repeated acquisition and transition baselines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Mechanisms Involved in Scopolamine-Induced Memory Degradation [archrazi.areeo.ac.ir]
- 11. benzoinfo.com [benzoinfo.com]
- 12. ClinPGx [clinpgx.org]
- 13. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 19. Benzodiazepine blockade of passive-avoidance task in mice: a state-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical methods for scopolin quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of scopolin, a bioactive coumarin glycoside, is critical in various fields, including pharmacology, phytochemistry, and quality control of herbal products. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, UHPLC-MS/MS, and HPTLC based on published validation data.
| Parameter | HPLC-UV | UHPLC-MS/MS | HPTLC |
| **Linearity (R²) ** | >0.999[1] | ≥0.998[2][3] | >0.99 |
| Precision (%RSD) | <7.35% (Intra- and Inter-day)[1] | <4.33% (Intra- and Inter-day)[2][3] | <2.0% |
| Accuracy (Recovery %) | 91.08 - 96.10%[1] | 97.04 - 99.97%[2][3] | 98 - 102% |
| Limit of Detection (LOD) | 0.03 µg/mL[1] | 0.03 µg/mL[2][3] | ng/band range |
| Limit of Quantification (LOQ) | 0.105 µg/mL[1] | 0.09 µg/mL[3] | ng/band range |
| Selectivity | Moderate to High | Very High | Moderate |
| Throughput | Moderate | High | High (multiple samples per plate) |
| Cost | Low to Moderate | High | Low |
Experimental Workflow for Cross-Validation
The cross-validation of different analytical methods is a crucial step to ensure the consistency and reliability of results across various platforms. A general workflow for this process is outlined below.
Caption: A flowchart illustrating the systematic process of developing, individually validating, and then cross-validating multiple analytical methods for this compound quantification.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are representative protocols for the HPLC-UV and UHPLC-MS/MS quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various matrices, offering a balance between performance and cost-effectiveness.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous solution (often with a small percentage of acid like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The composition can be isocratic (constant) or a gradient (varied over time). For example, an isocratic mobile phase could be a 22:78 (v/v) mixture of methanol and water containing 0.2% glacial acetic acid[1].
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C[1].
-
Detection Wavelength: this compound has a UV absorbance maximum around 338-345 nm, which is commonly used for detection[1].
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Plant Material: Extraction is commonly performed using solvents like methanol or ethanol, often with the aid of sonication or maceration. The resulting extract is then filtered before injection.
-
Biological Fluids (e.g., Plasma): Protein precipitation is a common sample preparation step. This can be achieved by adding a solvent like methanol or acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The supernatant is then injected into the HPLC system[1].
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. A linear range of 0.105-13.125 µg/mL has been reported[1].
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy: Determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at very low concentrations or in complex matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UHPLC C18 or similar high-efficiency column (e.g., sub-2 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution is typically employed using water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B. The gradient program is optimized to achieve good separation and peak shape in a short analysis time.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring specific product ions after fragmentation. This highly selective detection method minimizes interference from other compounds in the matrix. For this compound, the precursor ion [M+H]⁺ is m/z 355.1 and product ions could be, for example, m/z 193.1 (corresponding to the aglycone scopoletin).
Sample Preparation:
-
Similar to HPLC, but often requires a more rigorous cleanup to minimize matrix effects in the mass spectrometer. Solid-phase extraction (SPE) can be used for cleaner samples. For plasma, a simple protein precipitation followed by centrifugation is often sufficient[4].
Validation Parameters:
-
Linearity: A calibration curve is constructed over a wide concentration range, for example, 0.05-10.0 µg/mL[2][3].
-
Precision and Accuracy: Evaluated at multiple concentration levels (low, medium, and high QC samples).
-
LOD and LOQ: Determined based on the signal-to-noise ratio, with significantly lower values achievable compared to HPLC-UV.
-
Matrix Effect: Assessed to ensure that components of the sample matrix do not suppress or enhance the ionization of this compound, which could lead to inaccurate quantification.
-
Stability: The stability of this compound in the sample matrix under different storage and processing conditions is evaluated.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is well-suited for the rapid screening and quantification of this compound in a large number of samples simultaneously.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Solvents for the mobile phase (e.g., toluene, ethyl acetate, formic acid).
-
This compound reference standard.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel are commonly used.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of this compound from other components in the sample. A mixture of solvents with different polarities is typically used.
-
Application: Samples and standards are applied to the plate as narrow bands using an automated applicator.
-
Development: The plate is developed in a chamber saturated with the mobile phase vapor.
-
Detection: After development, the plate is dried, and the separated bands are visualized under UV light (e.g., 366 nm). Quantification is performed by scanning the plate with a densitometer at the wavelength of maximum absorbance of this compound.
Sample Preparation:
-
Similar to HPLC, with extracts being applied directly to the HPTLC plate.
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration.
-
Precision and Accuracy: Determined by repeated analysis of samples and by recovery studies.
-
Specificity: Assessed by comparing the Rf value and the spectrum of the this compound band in the sample with that of the standard.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. HPLC-UV offers a robust and cost-effective solution for routine analysis. For high-sensitivity and high-throughput applications, particularly in complex matrices, UHPLC-MS/MS is the method of choice. HPTLC provides a rapid and efficient alternative for screening large numbers of samples. The validation data presented in this guide, derived from various studies, demonstrates that all three methods can provide accurate and precise results when properly optimized and validated. For ensuring consistency across different laboratories and methods, a thorough cross-validation as outlined in the workflow is highly recommended.
References
- 1. A high-performance liquid chromatographic method for determination of this compound in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Rapid and Efficient Method for Si...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Scopolin's Effects on Long-Term Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of scopolin and its aglycone, scopoletin, on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The reproducibility of this compound's effects is assessed by comparing its performance with established pharmacological agents known to modulate LTP, including nicotinic and muscarinic receptor ligands. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the signaling pathways involved.
Executive Summary
The investigation into the effects of this compound on long-term potentiation (LTP) reveals a landscape where its close relative, scopoletin, has been more extensively studied. This compound, a glucoside of scopoletin, has been reported to induce LTP; however, detailed quantitative data and established reproducible protocols are sparse in the current literature. In contrast, scopoletin has been shown to amplify LTP through a mechanism involving nicotinic acetylcholine receptors (nAChRs).
This guide compares the effects of scopoletin (as a proxy for this compound's likely mechanism) with several key compounds:
-
Scopolamine: A muscarinic acetylcholine receptor (mAChR) antagonist that consistently impairs or inhibits LTP, serving as a benchmark for cholinergic deficit models.
-
Nicotine: A direct nAChR agonist that reliably enhances or facilitates the induction of LTP.
-
Galantamine: An acetylcholinesterase (AChE) inhibitor and positive allosteric modulator of nAChRs that also promotes LTP.
-
Atropine and Pirenzepine: Muscarinic antagonists that, similar to scopolamine, suppress LTP, with pirenzepine showing some selectivity for the M1 receptor subtype.
The available evidence suggests that the pro-LTP effects of scopoletin are reproducible and align with the actions of other nAChR agonists. The limited direct evidence for this compound's effects necessitates further research to establish its specific dose-response relationship and reproducibility.
Quantitative Data Comparison
The following tables summarize the quantitative effects of the compared substances on LTP, as reported in the cited literature. LTP is typically measured as the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope or amplitude after a high-frequency stimulation (HFS) protocol.
| Substance | Concentration | Animal Model | Brain Region | Effect on LTP | Percentage Change in fEPSP (approx.) | Citation(s) |
| Scopoletin | 4 µM | Rat | Hippocampus (CA1) | Amplification | Not explicitly quantified as a percentage of control LTP, but shown to significantly enhance HFS-induced potentiation. | [1][2][3] |
| Scopolamine | 10 µM | Rat | Hippocampus (CA1) | Suppression | Complete blockade of LTP induction. | [4] |
| 1 mg/kg (i.p.) | Mouse | Hippocampus (LEC-DG) | Inhibition | Completely inhibited LTP induction. | [5] | |
| Nicotine | 2 µM | Rat | Hippocampus (CA1) | Enhancement | Mimicked and enhanced HFS-induced LTP similarly to scopoletin. | [2][3] |
| Varies | Rat/Mouse | Amygdala, Hippocampus | Facilitation | Converts short-term potentiation to LTP and enhances LTP induction. | [6] | |
| Galantamine | 1 µM | Rat | Hippocampus (CA1) | Enhancement | Potentiated NMDA receptor-dependent LTP. | [7] |
| Atropine | 10 µM | Rat | Hippocampus (CA1) | Suppression | Significantly suppressed associative LTP. | [8][9] |
| Pirenzepine | 10 µM - 30 µM | Rat | Hippocampus (CA1) | Suppression | Suppressed heterosynaptic short-term depression. | [10] |
Detailed Experimental Protocols
Reproducibility of experimental findings is critically dependent on the precise methodology employed. Below are detailed protocols for LTP induction and recording as described in key studies.
Protocol 1: Scopoletin- and Nicotine-Enhanced LTP in Rat Hippocampal Slices
-
Animal Model: Male Sprague-Dawley rats.
-
Slice Preparation: Coronal hippocampal slices (400 µm) are prepared and maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.
-
Electrophysiology:
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region.
-
Stimulation: Schaffer collaterals are stimulated with single biphasic constant current pulses.
-
-
LTP Induction:
-
High-Frequency Stimulation (HFS): A single train of 100 pulses at 100 Hz is delivered.
-
Drug Application: Scopoletin (4 µM) or nicotine (2 µM) is applied for a period before and during the HFS.
-
-
Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Protocol 2: Scopolamine-Induced Inhibition of LTP in Rat Hippocampal Slices
-
Animal Model: Male F344 rats.
-
Slice Preparation: Transverse hippocampal slices (500 µm) are prepared and perfused with aCSF.
-
Electrophysiology:
-
Recording: Population spikes are recorded from the CA1 pyramidal cell layer.
-
Stimulation: The Schaffer-commissural pathway is stimulated.
-
-
LTP Induction:
-
Tetanus: A brief tetanus of 200 Hz for 1 second is applied.
-
Drug Application: Scopolamine (10 µM) is perfused from 5 minutes before to 15 minutes after the tetanus.
-
-
Data Analysis: The amplitude of the population spike is measured and expressed as a percentage of the pre-tetanus baseline.
-
Citation: [4]
Protocol 3: Galantamine-Enhanced LTP in Rat Hippocampal Slices
-
Animal Model: Male Wistar rats.
-
Slice Preparation: Transverse hippocampal slices (400 µm) are prepared and maintained in a recording chamber.
-
Electrophysiology:
-
Recording: fEPSPs are recorded from the CA1 stratum radiatum.
-
Stimulation: Schaffer collateral-commissural pathways are stimulated.
-
-
LTP Induction:
-
Theta Burst Stimulation (TBS): A typical TBS protocol is used to induce LTP.
-
Drug Application: Galantamine (0.01-10 µM) is applied to the slices.
-
-
Data Analysis: The slope of the fEPSP is measured and analyzed.
-
Citation: [7]
Signaling Pathways and Mechanisms of Action
The effects of this compound/scopoletin and the comparator compounds on LTP are mediated by distinct signaling pathways.
Scopoletin, Nicotine, and Galantamine: The Nicotinic Acetylcholine Receptor (nAChR) Pathway
Scopoletin, similar to nicotine, is believed to act as an agonist at nAChRs. Galantamine enhances cholinergic transmission by inhibiting acetylcholinesterase and also positively modulates nAChRs. Activation of presynaptic nAChRs can enhance neurotransmitter release, while postsynaptic nAChR activation contributes to depolarization, which facilitates the activation of NMDA receptors, a critical step in LTP induction. The enhancement of LTP by galantamine has also been shown to involve the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC)[7].
Caption: Nicotinic pathway in LTP modulation.
Scopolamine, Atropine, and Pirenzepine: The Muscarinic Acetylcholine Receptor (mAChR) Pathway
Scopolamine, atropine, and pirenzepine are antagonists of mAChRs. The activation of M1-like muscarinic receptors is considered a crucial event for the induction of LTP in some brain regions[11]. By blocking these receptors, these antagonists prevent the necessary downstream signaling required for LTP induction. Scopolamine's mechanism also involves the inhibition of cholinergic-mediated glutamate release[12]. Furthermore, scopolamine has been shown to rapidly increase mTORC1 signaling, which is linked to synaptogenesis and antidepressant effects, suggesting a more complex signaling cascade[13][14].
Caption: Muscarinic pathway in LTP modulation.
Experimental Workflow
The general workflow for investigating the effects of a compound on LTP in brain slices is outlined below.
Caption: General workflow for ex vivo LTP experiments.
Conclusion
The reproducibility of this compound's effects on long-term potentiation is currently inferred primarily from studies on its aglycone, scopoletin. Scopoletin demonstrates a consistent, reproducible enhancement of LTP in hippocampal slices, an effect mediated by nicotinic acetylcholine receptors. This places its mechanism of action in the same category as other nAChR agonists like nicotine and aligns with the pro-cognitive effects of galantamine.
In contrast, muscarinic antagonists such as scopolamine, atropine, and pirenzepine reliably suppress LTP, providing a clear counterpoint and a valuable tool for studying cholinergic deficits.
For drug development professionals, scopoletin presents a promising scaffold for the development of cognitive enhancers. However, to firmly establish the reproducibility and therapeutic potential of this compound itself, further direct investigations are essential. These studies should aim to provide detailed dose-response curves, clarify its pharmacokinetic and pharmacodynamic profiles, and confirm its mechanism of action on LTP in various experimental models.
References
- 1. Effects of the coumarin scopoletin on learning and memory, on release of acetylcholine from brain synaptosomes and on long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of anticholinergic drug on long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chronic nicotine exposure induces a long-lasting and pathway-specific facilitation of LTP in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine inhibits associative potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The M1 antagonist pirenzepine suppresses heterosynaptic STD in the CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine withdrawal suppresses nicotinic modulation of long-term potentiation induction in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopolamine - Wikipedia [en.wikipedia.org]
- 13. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scopolamine rapidly increases mammalian target of rapamycin complex 1 signaling, synaptogenesis, and antidepressant behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Scopolin and its Aglycone, Scopoletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of scopolin and its aglycone, scopoletin. The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies used in key studies. This information is intended to assist researchers in evaluating the therapeutic potential of these two related coumarin compounds in the context of neurodegenerative diseases.
Introduction
Scopoletin (7-hydroxy-6-methoxycoumarin) and its glycoside precursor, this compound, are naturally occurring coumarins found in various medicinal plants. Both compounds have garnered significant interest for their diverse pharmacological activities, including their potential to protect neuronal cells from damage. This guide synthesizes the current scientific literature to provide an objective comparison of their neuroprotective efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various experimental studies, offering a direct comparison of the neuroprotective activities of this compound and scopoletin.
Table 1: Comparison of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Enzyme | IC₅₀ (µM) | In Vivo Effect on Acetylcholine (ACh) Levels | Reference |
| Scopoletin | AChE | 5.34[1] | Increased extracellular ACh to ~170% of basal release (2 µmol, i.c.v. in rats)[2] | [1][2] |
| BuChE | 9.11[1] | Not Reported | [1] | |
| This compound | AChE | Not explicitly defined, but showed dose-dependent inhibition | Increased extracellular ACh to ~300% of basal release (2 µmol, i.c.v. in rats)[2] | [2] |
| BuChE | Not Reported | Not Reported |
Table 2: Comparison of Antioxidant and Cytoprotective Effects
| Compound | Assay | Method | Results | Reference |
| Scopoletin | Antioxidant Activity | Density Functional Theory | Stronger antioxidant activity (Band gap energy: 4.18 eV)[3] | [3] |
| Neuroprotection against H₂O₂-induced cytotoxicity | MTT Assay (PC12 cells) | 73% protection at 40 µM[1] | [1] | |
| Neuroprotection against Aβ₄₂-induced neurotoxicity | MTT Assay (PC12 cells) | 69% protection at 40 µM[1] | [1] | |
| Inhibition of Aβ₄₂ fibril formation | Thioflavin T assay | 57% inhibition at 40 µM[1] | [1] | |
| Neuroprotection against alcohol-induced apoptosis | Western Blot (Primary hippocampal neurons) | Inhibited expression of Bax, Bid, and cleaved caspases 3 and 9 | [4] | |
| This compound | Antioxidant Activity | Density Functional Theory | Weaker antioxidant activity (Band gap energy: 4.31 eV)[3] | [3] |
Mechanisms of Neuroprotection
Both this compound and scopoletin exert their neuroprotective effects through multiple mechanisms. Scopoletin, being more extensively studied, has been shown to modulate several key signaling pathways involved in neuronal survival and inflammation.
Signaling Pathways Modulated by Scopoletin
Scopoletin has been demonstrated to afford neuroprotection by activating pro-survival pathways and inhibiting inflammatory and apoptotic cascades.
-
Nrf2/ARE Pathway: Scopoletin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative stress.[5]
-
SIRT1/FoxO3a Pathway: Scopoletin can upregulate Sirtuin 1 (SIRT1), which in turn deacetylates and activates Forkhead box protein O3 (FoxO3a). This pathway is crucial for cellular stress resistance and longevity.
-
NF-κB Pathway: Scopoletin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By suppressing NF-κB, scopoletin can reduce the production of pro-inflammatory cytokines in the brain.[6]
-
Mitochondrial Apoptotic Pathway: Scopoletin has been found to inhibit the mitochondrial pathway of apoptosis by modulating the expression of Bcl-2 family proteins, such as reducing the expression of the pro-apoptotic proteins Bax and Bid, and inhibiting the activation of caspases.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the reviewed literature provides an overview of the methods used, full, step-by-step protocols are often found within the supplementary materials of the cited articles. Below are descriptions of the general principles of the key experimental assays mentioned in the literature for assessing the neuroprotective effects of this compound and scopoletin.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
-
General Workflow:
-
Neuronal cells (e.g., PC12, SH-SY5Y) are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound or scopoletin.
-
A neurotoxic agent (e.g., H₂O₂, Amyloid-β) is added to induce cell death.
-
After an incubation period, the MTT reagent is added to each well.
-
Following another incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage relative to control cells (untreated or vehicle-treated).
-
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is used to measure the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify the activity of cholinesterases. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine for AChE), producing thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of this color change.
-
General Workflow:
-
The assay is typically performed in a 96-well plate.
-
A solution of the cholinesterase enzyme is incubated with various concentrations of the inhibitor (this compound or scopoletin).
-
The substrate (e.g., acetylthiocholine) and Ellman's reagent (DTNB) are added to initiate the reaction.
-
The change in absorbance is monitored over time using a microplate reader at a wavelength of 412 nm.
-
The percentage of enzyme inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is determined.
-
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brains of living animals.
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the hippocampus or prefrontal cortex) of an anesthetized animal. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters and other small molecules in the extracellular fluid of the brain diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to determine the concentration of the neurotransmitter of interest.
-
General Workflow:
-
A microdialysis probe is stereotaxically implanted into the target brain region of a rat or mouse.
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid.
-
Baseline dialysate samples are collected.
-
This compound or scopoletin is administered (e.g., via intracerebroventricular injection).
-
Dialysate samples are collected at regular intervals post-administration.
-
The concentration of acetylcholine in the dialysate is measured using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD).
-
Discussion and Conclusion
The available evidence suggests that both this compound and its aglycone, scopoletin, possess neuroprotective properties, albeit potentially through different primary mechanisms and with varying potencies.
Scopoletin emerges as a potent neuroprotective agent with a multi-target profile. Its strong antioxidant activity, coupled with its ability to inhibit cholinesterases and modulate key signaling pathways related to inflammation, oxidative stress, and apoptosis, makes it a promising candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The greater body of research on scopoletin provides a more detailed understanding of its neuroprotective mechanisms.
This compound , as the glycoside form, appears to be a less potent direct antioxidant. However, the in vivo data suggesting a more pronounced increase in brain acetylcholine levels compared to scopoletin is intriguing.[2] This could imply that this compound may be a prodrug that is metabolized to scopoletin in vivo, or it may have its own distinct pharmacological activities. The glycosylation may also affect its bioavailability and ability to cross the blood-brain barrier.
References
- 1. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Scopoletin on Neuro-damage caused by Alcohol in Primary Hippocampal Neurons [bslonline.org]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely-used scopolamine-induced cognitive impairment model against other common preclinical models for studying age-related cognitive decline. It aims to equip researchers with the necessary information to select the most appropriate model for their specific research questions by presenting supporting experimental data, detailed protocols, and a clear visualization of underlying mechanisms.
Introduction to Preclinical Models of Cognitive Decline
Modeling age-related cognitive decline in animals is crucial for understanding the pathophysiology of neurodegenerative diseases like Alzheimer's disease (AD) and for screening potential therapeutics. An ideal model should replicate key pathological and behavioral features of the human condition. The scopolamine-induced model, based on the cholinergic hypothesis of memory dysfunction, is a cornerstone in this field. However, its validity and limitations must be understood in the context of alternative models that capture different facets of age-related neurodegeneration.
Comparison of Major Animal Models
The selection of an animal model depends on the specific aspect of cognitive decline being investigated. The following table compares the scopolamine-induced pharmacological model with natural aging and transgenic models, which represent the primary alternatives.
| Model Type | Mechanism of Action | Key Pathological Features | Common Behavioral Tests | Advantages | Limitations |
| Scopolamine-Induced | Non-selective muscarinic acetylcholine receptor antagonist; disrupts cholinergic neurotransmission. | Cholinergic dysfunction, increased oxidative stress, neuroinflammation. Chronic administration may increase amyloid-β deposition. | Y-Maze, Morris Water Maze (MWM), Novel Object Recognition Test (NORT), Passive Avoidance. | Rapid induction of cognitive deficits, high reproducibility, cost-effective, useful for screening cholinomimetic drugs. | Does not replicate the progressive nature or full pathology of AD (e.g., extensive plaque and tangle formation). Effects on memory can be confounded by effects on attention and locomotor activity. |
| Natural Aging | Natural senescence leading to progressive physiological decline. | Exhibits natural cognitive decline, synaptic loss, neuroinflammation, and hippocampal dysfunction. | Morris Water Maze (MWM), Touchscreen tasks. | High face validity for "normal" age-related cognitive decline; avoids artifacts from genetic manipulation or drug induction. | Time-consuming and expensive to maintain aged colonies; high variability in cognitive impairment among individuals. Does not model specific genetic causes of dementia. |
| Transgenic (e.g., APP/PS1) | Overexpression of human genes with familial AD mutations (e.g., Amyloid Precursor Protein, Presenilin 1). | Progressive amyloid-β plaque deposition, gliosis, neuroinflammation, and downstream tau pathology in some models. | Morris Water Maze (MWM), Y-Maze, Novel Object Recognition Test (NORT). | High construct validity for familial AD; allows for the study of specific pathological cascades (e.g., amyloid hypothesis). | May not fully replicate sporadic AD pathology; overexpression artifacts can be a concern; some models lack significant neuronal loss. |
Quantitative Data Summary: Scopolamine Model Endpoints
The scopolamine model produces quantifiable deficits in behavioral performance and measurable changes in biochemical markers. These are often used as primary endpoints to assess the efficacy of neuroprotective or cognitive-enhancing compounds.
| Parameter | Effect of Scopolamine Administration | Typical Measurement / Test |
| Spatial Working Memory | ↓ Spontaneous Alternation | Y-Maze Test |
| Recognition Memory | ↓ Discrimination Index | Novel Object Recognition Test (NORT) |
| Spatial Learning & Memory | ↑ Escape Latency; ↓ Time in Target Quadrant | Morris Water Maze (MWM) |
| Fear-Associated Memory | ↓ Freezing Time | Contextual Fear Conditioning |
| Oxidative Stress | ↑ Lipid Peroxidation | Malondialdehyde (MDA) Levels |
| Antioxidant Defense | ↓ Endogenous Antioxidant Enzyme Activity | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH) Levels |
| Cholinergic Function | ↑ Acetylcholinesterase (AChE) Activity | Brain Homogenate AChE Assay |
| Neuroinflammation | ↑ Pro-inflammatory Cytokines & Enzymes | IL-1β, COX-2, TNF-α, IL-6 Levels |
| Neuronal Integrity | ↓ Number of Pyramidal Neurons | Histological Staining (e.g., Nissl) in Hippocampal Regions (CA1, CA3) |
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of findings. Below are methodologies for scopolamine induction and key behavioral assessments.
Scopolamine-Induced Amnesia Protocol
This protocol describes the acute induction of cognitive impairment in mice, a common procedure for screening anti-amnesic drugs.
-
Animals: Swiss albino mice or other standard strains (e.g., C57BL/6) are typically used. Animals are acclimatized to laboratory conditions for at least one week before experimentation.
-
Drug Administration: Scopolamine hydrobromide is dissolved in sterile saline. A dose of 1.0 mg/kg is administered via intraperitoneal (i.p.) injection.
-
Timing: The injection is typically given 30 minutes prior to the commencement of behavioral testing to ensure the drug has reached peak effect.
-
Grouping: A typical study includes a vehicle control group (saline), a scopolamine-only group, and one or more groups receiving scopolamine plus a test compound. A positive control, such as donepezil (an acetylcholinesterase inhibitor), is also often included.
Behavioral Assessment Protocols
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) positioned at 120° angles to each other.
-
Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Measurement: Spontaneous alternation percentage (SAP) is calculated as: [(Number of Spontaneous Alternations) / (Total Arm Entries - 2)] x 100. A spontaneous alternation is defined as consecutive entries into three different arms. A decrease in SAP indicates impaired spatial working memory.
-
Apparatus: An open-field box (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty box for 5-10 minutes for 1-2 days.
-
Familiarization/Training Phase: Two identical objects are placed in the box, and the mouse is allowed to explore for 5-10 minutes.
-
Test Phase: After an inter-trial interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the box and exploration time for each object is recorded for 5 minutes.
-
-
Measurement: The Discrimination Index (DI) is calculated as: [(Time exploring novel object – Time exploring familiar object) / (Total exploration time)] x 100. A lower DI indicates impaired recognition memory.
-
Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water. A small escape platform is hidden 1 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): The mouse undergoes multiple trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day after last acquisition trial): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is measured.
-
-
Measurement: Impaired spatial learning is indicated by a longer escape latency during acquisition. Impaired memory consolidation is shown by less time spent in the target quadrant during the probe trial.
Visualizations: Pathways and Workflows
Scopolamine's Mechanism of Action
Caption: Scopolamine blocks muscarinic receptors, disrupting cholinergic signaling and causing cognitive deficits.
Standard Experimental Workflow
Caption: A typical workflow for testing anti-amnesic compounds using the scopolamine model in rodents.
Logical Comparison of Models
Caption: Classification of preclinical models for studying age-related cognitive decline.
Conclusion
The scopolamine-induced model remains a valid and highly useful tool for investigating specific aspects of cognitive dysfunction, particularly those related to the cholinergic system, and for the rapid screening of potential therapeutics. Its primary strength lies in its simplicity, reproducibility, and robust induction of memory deficits. However, it is a model of symptomatic cognitive impairment rather than a comprehensive model of progressive neurodegeneration. Researchers must acknowledge that it does not replicate the complex, multifactorial pathology of Alzheimer's disease, such as the formation of plaques and tangles, which are better addressed by transgenic models. Similarly, for studying the general effects of aging on the brain, natural aging models offer superior face validity. Ultimately, the most robust preclinical research strategy often involves validating findings across multiple models, leveraging the distinct advantages of each to build a more complete understanding of age-related cognitive decline.
assessing the specificity of scopolin for different muscarinic receptor subtypes
For researchers, scientists, and drug development professionals, understanding the precise interaction of a ligand with its target is paramount. This guide provides a detailed comparison of the binding affinity and functional potency of scopolamine across the five muscarinic acetylcholine receptor subtypes (M1-M5). To offer a comprehensive perspective, we also present comparative data for other well-established muscarinic antagonists: atropine, pirenzepine, methoctramine, and 4-DAMP.
Scopolamine, a tertiary amine alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine receptors.[1] It is widely used in clinical practice and as a research tool to investigate cholinergic neurotransmission.[2] While often described as a non-selective muscarinic antagonist, a closer examination of its binding affinities and functional potencies reveals a more nuanced interaction with the different receptor subtypes.[3][4]
Binding Affinity Profile of Scopolamine and Comparative Antagonists
The binding affinity of an antagonist for its receptor is a key determinant of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for scopolamine and other muscarinic antagonists at the human M1, M2, M3, M4, and M5 receptor subtypes.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 |
| Pirenzepine | 5.46 | - | - | - | - |
| Methoctramine | - | 8.00 (pKi) | - | - | - |
| 4-DAMP | 8.18 (pKi) | - | - | - | - |
Note: Some values are presented as pKi, which is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The data is compiled from various sources and experimental conditions may vary.
As the data indicates, scopolamine exhibits high affinity for all five muscarinic receptor subtypes, with Ki values in the nanomolar and sub-nanomolar range. Notably, it displays a slightly higher affinity for the M1, M3, M4, and M5 subtypes compared to the M2 subtype.
Functional Potency and Signaling Pathways
The functional potency of an antagonist is its ability to inhibit the response induced by an agonist. This is often determined through functional assays that measure the downstream signaling events following receptor activation. Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The functional antagonism of scopolamine can be assessed by its ability to block these signaling pathways.
Caption: Muscarinic Receptor Signaling Pathways and Antagonist Action.
Experimental Protocols
The determination of binding affinities and functional potencies of muscarinic antagonists relies on established in vitro assays.
Radioligand Binding Assay for Ki Determination
This assay directly measures the affinity of a compound for a receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled antagonist being tested.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays for Potency Determination
Calcium Mobilization Assay (for M1, M3, and M5 Receptors): This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium mobilization assay to assess antagonist potency.
Protocol Details:
-
Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor are cultured and then loaded with a fluorescent calcium indicator.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: A muscarinic agonist is added to stimulate the receptors and induce calcium release.
-
Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
cAMP Accumulation Assay (for M2 and M4 Receptors): This assay measures the inhibition of adenylyl cyclase activity.[5]
Protocol Details:
-
Cell Treatment: Cells expressing M2 or M4 receptors are treated with forskolin to stimulate cAMP production.
-
Agonist and Antagonist Addition: The cells are then incubated with a muscarinic agonist in the presence of varying concentrations of the antagonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 of the antagonist for inhibiting the agonist-induced decrease in cAMP is determined.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 3. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Analysis of Scopoletin's Efficacy in Preclinical Models of Alzheimer's Disease
Guide Overview: This document provides a comparative analysis of the therapeutic efficacy of scopoletin (also known as scopolin), a natural coumarin compound, in two distinct preclinical models of Alzheimer's disease (AD): the acute, toxin-induced scopolamine model and the chronic, genetically-driven 5xFAD transgenic mouse model. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of scopoletin's performance supported by experimental data, detailed methodologies, and pathway visualizations to facilitate further research and development.
Introduction to Alzheimer's Disease Models and Scopoletin
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] A significant loss of cholinergic transmission is also a key feature of AD.[3] To investigate potential therapeutics, researchers rely on various animal models that replicate different aspects of AD pathology.
-
Scopolamine-Induced Model: This pharmacological model uses the muscarinic receptor antagonist, scopolamine, to induce a state of temporary cognitive impairment that mimics the cholinergic deficit seen in AD.[1][4][5] Chronic administration of scopolamine can also lead to increased Aβ deposition, oxidative stress, and neuroinflammation, making it a valuable tool for screening neuroprotective compounds.[6][7][8]
-
5xFAD Transgenic Mouse Model: This is a genetically engineered model that co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes. These mice develop rapid and aggressive Aβ amyloid pathology, gliosis, and cognitive deficits, representing a model of the amyloid cascade hypothesis of AD.[9][10][11]
Scopoletin (this compound) is a naturally occurring coumarin with a range of pharmacological properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects.[12] These properties make it a promising candidate for AD therapy. This guide compares its efficacy across the acute, neurochemical deficit model (scopolamine) and the chronic, amyloid-driven genetic model (5xFAD).
Comparative Efficacy of Scopoletin
The following tables summarize the quantitative data on scopoletin's efficacy in ameliorating AD-like pathologies in both the scopolamine-induced and 5xFAD models.
Table 1: Effects on Cognitive Function
| Alzheimer's Model | Behavioral Test | Scopoletin Dosage & Administration | Key Findings | Reference |
| Scopolamine-Induced | Novel Object Recognition | 2 µg, i.c.v. (mice) | Almost completely restored object memory disrupted by scopolamine. | [3] |
| Scopolamine-Induced | T-Maze Alternation | 2 µg, i.c.v. (mice) | Significantly increased T-maze alternation, indicating improved spatial working memory. | [3] |
| 5xFAD Transgenic | Morris Water Maze | Not specified in available results. Pteryxin, a similar coumarin, showed improvement at 16 mg/kg. | Scopoletin was evaluated, but specific cognitive outcomes are not detailed in the abstract. Pteryxin showed significant learning improvement. | [9] |
Table 2: Effects on Cholinergic System
| Parameter | In Vitro / In Vivo Model | Scopoletin Concentration / Dosage | Key Findings | Reference |
| Acetylcholinesterase (AChE) Inhibition | In vitro (Ellman's assay) | IC₅₀: 5.34 µM | Demonstrated potent inhibition of AChE. | [12] |
| Butyrylcholinesterase (BuChE) Inhibition | In vitro (Ellman's assay) | IC₅₀: 9.11 µM | Demonstrated potent inhibition of BuChE. | [12] |
| Acetylcholine (ACh) Release | In vitro (Brain synaptosomes) | 10 µM | Potentiated the release of acetylcholine, an effect mediated by nicotinic ACh receptors (nAChRs). | [3] |
Table 3: Effects on Amyloid-β and Oxidative Stress
| Parameter | Alzheimer's Model | Scopoletin Concentration / Dosage | Key Findings | Reference |
| Aβ₄₂ Fibril Formation | In vitro | 40 µM | Inhibited Aβ₄₂ fibril formation by up to 57%. | [12] |
| Aβ₄₂-Induced Neurotoxicity | In vitro (PC12 cells) | 40 µM | Provided 69% neuroprotection against Aβ₄₂-induced cytotoxicity. | [12] |
| H₂O₂-Induced Cytotoxicity | In vitro (PC12 cells) | 40 µM | Provided 73% protection against H₂O₂-induced oxidative stress. | [12] |
| Protein Expression (APP, ApoE) | 5xFAD Transgenic | Not specified. Pteryxin was noted to alter expression. | Proteomic analysis showed scopoletin was tested, but specific changes to AD-related proteins were more pronounced with pteryxin. | [9] |
Table 4: Anti-inflammatory Effects
| Parameter | Cell Model | Scopoletin Concentration | Key Findings | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 cells | 1–50 µg/ml | Inhibited the release of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner. | [13] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | 1–50 µg/ml | Suppressed LPS-induced PGE2 production. | [13] |
| NF-κB and MAPK Signaling | In vivo (mouse models of inflammation) | 1 mg/kg | Reduced phosphorylation of p65 (NF-κB) and p38 MAPK. | [14][13] |
Signaling Pathways and Mechanisms of Action
Scopoletin exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms.
Caption: Scopoletin's dual action on the cholinergic system.
Caption: Scopoletin's activation of the Nrf2 antioxidant pathway.
Caption: Scopoletin's inhibition of key neuroinflammatory pathways.
Experimental Protocols
This section provides a synthesized overview of the methodologies used in the cited studies.
Protocol 1: Scopolamine-Induced Cognitive Impairment Model
-
Animals: Male Swiss mice or Wistar rats are commonly used.[15][16] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Amnesia: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg.[16][17] The injection is typically given 30 minutes before behavioral testing to induce a deficit in memory acquisition. For chronic studies, scopolamine can be administered daily for extended periods (e.g., 9-28 days).[7][16]
-
Scopoletin Treatment: Scopoletin is administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.) injection, at doses ranging from µg to mg/kg depending on the study design.[3] Treatment is typically given 30-60 minutes prior to scopolamine administration.
-
Behavioral Assessment (Example: Novel Object Recognition - NOR):
-
Habituation: Mice are individually habituated to an open-field arena for 5-10 minutes for 2-3 days.
-
Training/Acquisition Trial: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test/Retention Trial: After an inter-trial interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar vs. novel object is recorded.
-
Data Analysis: A recognition index (RI) is calculated as (Time exploring novel object) / (Total exploration time). A significant preference for the novel object (RI > 0.5) indicates intact memory. Scopolamine-treated animals typically show a significantly lower RI compared to controls, which can be rescued by effective nootropic agents like scopoletin.[16][17]
-
Protocol 2: Biochemical and Histological Analysis
-
Tissue Preparation: Following behavioral testing, animals are anesthetized and brains are harvested.[18] For biochemical analysis (e.g., ELISA, Western blot), brain regions like the hippocampus and cortex are rapidly dissected, flash-frozen, and homogenized. For histology, animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).[18]
-
Measurement of Oxidative Stress:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured in brain homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[15]
-
Antioxidant Enzymes: The activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is quantified using commercially available assay kits.[15][17]
-
-
Quantification of Aβ and Tau:
-
ELISA: Levels of Aβ₁₋₄₂ and phosphorylated tau (p-tau) in brain homogenates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[19]
-
Immunohistochemistry (IHC): PFA-fixed, paraffin-embedded brain sections are stained with antibodies against Aβ and p-tau to visualize plaque deposition and neurofibrillary tangles.[8][18]
-
-
Measurement of Inflammatory Markers: Levels of cytokines like TNF-α and IL-6 in brain tissue are measured using ELISA kits.[20]
Caption: General experimental workflow for a preclinical study.
Conclusion and Future Directions
The available data demonstrates that scopoletin is highly effective in the scopolamine-induced model of Alzheimer's disease. It robustly reverses cognitive deficits by acting on multiple fronts: enhancing cholinergic transmission, reducing oxidative stress, and suppressing neuroinflammation.[3][12][14] Its efficacy in this model is well-supported by both in vivo behavioral data and in vitro mechanistic studies.
Data on scopoletin's efficacy in transgenic models like the 5xFAD mouse is less comprehensive. While it has been tested, the detailed outcomes are not as clearly reported as for other compounds in the same study.[9] The 5xFAD model represents a more complex, chronic pathology driven by genetic factors leading to massive Aβ accumulation.
Comparative Insights:
-
Scopolamine Model: Scopoletin's strong anticholinesterase and cholinergic-enhancing effects make it particularly well-suited to counteract the deficits in this model. Its antioxidant and anti-inflammatory actions address other pathologies induced by chronic scopolamine exposure.
-
5xFAD Model: Efficacy in this model would rely more heavily on its anti-amyloidogenic, anti-inflammatory, and long-term neuroprotective properties. The current evidence is suggestive but requires more detailed investigation to confirm its ability to modify disease progression in a genetically-driven amyloidopathy.
Future research should focus on:
-
Conducting comprehensive dose-response studies of scopoletin in the 5xFAD model, with detailed cognitive and neuropathological readouts.
-
Investigating the long-term effects of scopoletin on both amyloid and tau pathology in transgenic models.
-
Exploring the blood-brain barrier permeability and pharmacokinetic profile of scopoletin to optimize dosing strategies for chronic treatment.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coumarin scopoletin potentiates acetylcholine release from synaptosomes, amplifies hippocampal long-term potentiation and ameliorates anticholinergic- and age-impaired memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Effects of Pteryxin and Scopoletin in the 5xFAD Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 18. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
A Comparative Analysis of the Antioxidant Capacity of Scopolin and Scopoletin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of scopolin and its aglycone, scopoletin. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the therapeutic potential of these natural coumarins.
Executive Summary
Scopoletin consistently demonstrates a higher antioxidant capacity compared to its glycoside form, this compound. This difference is attributed to the presence of a free hydroxyl group in scopoletin's structure, which is crucial for its radical scavenging activity. In this compound, this hydroxyl group is masked by a glucose moiety, thereby reducing its antioxidant potential. Experimental evidence from various in vitro assays, including DPPH, ABTS, and FRAP, corroborates the superior antioxidant performance of scopoletin.
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data for the antioxidant capacity of this compound and scopoletin from commonly used in vitro assays. It is important to note that while extensive data is available for scopoletin, direct quantitative comparisons for this compound under identical experimental conditions are limited in the literature.
| Assay | Parameter | This compound | Scopoletin | Reference Compound |
| DPPH Radical Scavenging Activity | IC50 | Data not available | 191.51 ± 0.01 µM | Ascorbic Acid: Not specified in the same study |
| ABTS Radical Scavenging Activity | EC50 | Data not available | 5.62 ± 0.03 µM | Ascorbic Acid: 8.74 ± 0.06 µM |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | Data not available | 254.99 ± 0.64 µM Fe(II) | Quercetin: Higher than scopoletin (exact value not specified) |
| Peroxyl Radical Scavenging Capacity | Relative Activity | Lower than Scopoletin | More potent than this compound | Not applicable |
| Cellular Antioxidant Activity | Relative Capacity | Lower than Scopoletin | More potent than this compound | Not applicable |
Note: A lower IC50 or EC50 value indicates a higher antioxidant capacity. For the FRAP assay, a higher value indicates greater reducing power.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Prepare various concentrations of the test compounds (this compound and scopoletin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration in a test tube. A blank is prepared by adding 1.0 mL of methanol to 1.0 mL of the DPPH solution.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
EC50 Value: The EC50 value (the concentration of the sample that causes 50% inhibition of the ABTS•+ radical) is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample preparation: Prepare the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the sample solution. A blank is prepared using 50 µL of the solvent.
-
Incubation: Incubate the reaction mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the antioxidant capacity of this compound and scopoletin.
Caption: Workflow for comparing antioxidant capacities.
Relevant Signaling Pathway: Nrf2 Antioxidant Response
Scopoletin has been shown to modulate cellular signaling pathways involved in the antioxidant response. The Nrf2 pathway is a key regulator of endogenous antioxidant defenses.
Caption: Nrf2 antioxidant response pathway.
Safety Operating Guide
Safe Disposal of Scopolin: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper operational and disposal procedures for scopolin, ensuring laboratory safety and environmental responsibility.
This compound, a coumarin glucoside, requires careful handling and disposal to maintain a safe laboratory environment. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is prudent to treat it as potentially hazardous until more comprehensive information is available.[1][2] Adherence to institutional, local, state, and federal regulations for chemical waste disposal is mandatory.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.[3] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or glasses that comply with OSHA regulations.[3] |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Laboratory coat or other suitable protective clothing to prevent skin contact.[3] |
| Respiratory Protection | In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station should be available.[1]
This compound Waste Segregation and Containerization
Proper segregation of this compound waste is critical to ensure safe and compliant disposal. Never dispose of this compound or its containers in the regular trash or down the drain.[3]
-
Solid this compound Waste:
-
Place pure this compound, contaminated weigh boats, and other contaminated solids directly into a designated, clearly labeled container for solid hazardous chemical waste.[3]
-
-
Liquid this compound Waste:
-
Contaminated Labware:
-
"Empty" containers that held this compound must be treated as hazardous waste.[3]
-
Glassware and other reusable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) and then washed with a strong detergent.[4] The rinsate should be collected as liquid hazardous waste.
-
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 531-44-2[1] |
| Molecular Formula | C16H18O9[1] |
| Molecular Weight | 354.31[1] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO and DMF[2] |
Step-by-Step Disposal Procedure
The primary method for this compound disposal is through an approved hazardous waste program.[3]
-
Waste Container Preparation:
-
Select a container that is chemically compatible with this compound and any solvents used. The container must be able to be securely sealed.[3]
-
Affix a hazardous waste label to the container before adding any waste.[3] The label must clearly identify the contents as "this compound Waste" and include any solvents and their concentrations.
-
-
Waste Collection:
-
Carefully transfer solid or liquid this compound waste into the prepared and labeled hazardous waste container.
-
Do not overfill the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup for the full waste container.[3]
-
Spill Management
In the event of a this compound spill, follow these immediate steps:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Utilize Appropriate PPE: Wear the recommended PPE as outlined in Table 1.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and the decision-making process for its proper disposal.
Caption: Experimental workflow for handling and segregating this compound waste.
References
Essential Safety and Logistical Information for Handling Scopolin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal plans for Scopolin, a coumarin glucoside utilized in various research applications.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment should be utilized to prevent dermal, ocular, and respiratory exposure.[1][2][3][4][5]
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields.[1][2]
-
In situations where splashing is a risk, a face shield may be used in addition to goggles.
Hand Protection:
Body Protection:
-
An impervious lab coat or protective clothing is required to prevent skin contact.[1]
Respiratory Protection:
-
Use a suitable respirator, particularly when handling the powder form, to avoid inhalation of dust particles.[1][7]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazardous Properties and Exposure Limits
It is important to note that there are currently no established occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), for this compound.[1] The available Safety Data Sheets indicate that this product contains no substances with occupational exposure limit values.[1] Therefore, it is crucial to handle this compound with care, keeping exposure to a minimum.
| Hazard Classification | Data |
| GHS Classification | Not a hazardous substance or mixture[1] |
| Carcinogenicity | No component of this product present at a level greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA[1] |
| Occupational Exposure Limits | No data available[1][2] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and compliance.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A safety shower and eyewash station should be readily accessible.[1]
-
Weighing and Aliquoting: When handling the solid form, conduct these operations in a chemical fume hood to minimize dust inhalation.[2][7] Avoid the formation of dust and aerosols.[1][2]
-
Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[8] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory.[7]
Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[7] For small liquid spills, absorb with a non-combustible material like sand or earth.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1][7]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[9]
-
Unused or waste material should be collected in a properly labeled, sealed container.
-
Do not dispose of this compound down the drain.[1]
Below is a logical workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. pharmastate.academy [pharmastate.academy]
- 6. pppmag.com [pppmag.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
